2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Description
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Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJGMAMOUIEZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive agents. The ethoxy-ethanol side chain introduces a degree of hydrophilicity and potential for further functionalization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and established experimental protocols for their determination. Understanding these properties is critical for predicting the behavior of this molecule in biological systems and for its successful application in drug discovery and development. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates[1].
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, many of the following values are predicted based on computational models due to a lack of published experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C8H8F3NO2 | Chemspace[2] |
| Molecular Weight | 207.15 g/mol | Chemspace[2] |
| Physical Form | Predicted to be a solid | Inferred from precursor |
| Melting Point | Not available (predicted) | |
| Boiling Point | Not available (predicted) | |
| Solubility | Not available (predicted) | |
| pKa | Not available (predicted) | |
| LogP | Not available (predicted) |
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The key starting material is 3-(trifluoromethyl)pyridin-2-ol, which exists in tautomeric equilibrium with 3-(trifluoromethyl)pyridin-2(1H)-one[3].
A plausible synthetic route involves the deprotonation of 3-(trifluoromethyl)pyridin-2-ol with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This is followed by reaction with 2-chloroethanol to yield the desired product.
Figure 1. Proposed synthetic pathway for this compound.
Structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques, as detailed in the following section.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the trifluoromethyl and alkoxy substituents. The protons of the ethoxy-ethanol side chain would appear as multiplets, likely in the upfield region of the spectrum. The hydroxyl proton will present as a broad singlet, the position of which can be concentration and solvent-dependent[4][5].
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbons of the ethoxy-ethanol side chain will also be visible[4].
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the trifluoromethyl group, providing a clear diagnostic peak for the presence of this moiety[4].
Mass Spectrometry (MS)
The mass spectrum, typically obtained via electron ionization (EI) or electrospray ionization (ESI), would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the ether linkage and loss of the ethanol side chain[6][7].
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include O-H stretching from the alcohol (a broad band around 3300 cm⁻¹), C-H stretching from the aromatic and aliphatic portions, C-O stretching of the ether and alcohol, and strong C-F stretching bands characteristic of the trifluoromethyl group[8][9].
Experimental Protocols for Physicochemical Property Determination
To obtain accurate and reliable physicochemical data, standardized experimental protocols are essential. The following sections outline methodologies for determining key properties of this compound.
Determination of Melting Point
The melting point provides an indication of the purity of a crystalline solid.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a slow, controlled rate.
-
The temperature range over which the substance melts is recorded as the melting point.
Determination of Solubility
Solubility is a critical parameter for drug development, influencing absorption and formulation.
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Figure 2. Workflow for solubility determination by the shake-flask method.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Methodology (Shake-Flask Method):
-
A solution of the compound is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water are added to a flask containing the compound solution.
-
The flask is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.
-
The concentration of the compound in both the n-octanol and water phases is measured using an appropriate analytical method.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and target binding.
Methodology (Potentiometric Titration):
-
A solution of the compound is prepared in water or a co-solvent system if solubility is low.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset for this specific molecule is not yet publicly available, the provided predictions and established analytical protocols offer a robust framework for its characterization. The unique combination of a trifluoromethylated pyridine core and a hydrophilic side chain suggests that this compound may possess interesting biological activities, warranting further investigation by the scientific community. The methodologies outlined herein will be instrumental in generating the empirical data necessary to fully elucidate the potential of this and related molecules in drug discovery and other applications.
References
- Molander, G. A., et al. (2017). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations. Organic Letters, 19(21), 5868–5871.
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Harcourt College Publishers.
- Kalinina, A. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7029.
- PubChem. (n.d.). 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Macmillan, D. W. C., et al. (2015). Supplementary Information.
- PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol.
- Gaspar, B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1093.
- Hong, B., et al. (2017). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2017(48), 7174-7180.
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- Santa Cruz Biotechnology. (n.d.). 3-(Trifluoromethyl)pyridin-2-ol, 3-(Trifluoromethyl)pyridin-2(1H)-one.
- PubChemLite. (n.d.). 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol.
- Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries.
- Macmillan, D. W. C., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12691–12697.
- Laane, J., & Lopes, C. (2001). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure, 599(1-3), 29-41.
- PubChem. (n.d.). 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol.
- Rehman, A., et al. (2014). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Polymer Bulletin, 71(12), 3225-3242.
- ISK. (n.d.). CF3 - Pyridine Compounds PRODUCTS LIST.
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Molecular weight and structural formula of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
An In-Depth Technical Guide to 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide details the molecular characteristics, a proposed synthetic pathway, and potential applications of this compound, offering valuable insights for researchers and professionals in the pharmaceutical and chemical sciences.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section outlines the key molecular and physical characteristics of this compound.
Structural Formula and Molecular Representation
The structural formula of this compound is presented below. The molecule consists of a 3-(trifluoromethyl)pyridine core linked to an ethanol moiety via an ether bond at the 2-position of the pyridine ring.
Figure 1: 2D Structural representation of this compound.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of the title compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₈F₃NO₂ | Calculated |
| Molecular Weight | 223.15 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Expected to be a solid or oil at room temperature. | Predicted |
Rationale for Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The proposed synthetic route leverages commercially available starting materials and established chemical transformations.
Proposed Synthetic Pathway
The synthesis initiates with the commercially available 2-chloro-3-(trifluoromethyl)pyridine, which undergoes a Williamson ether synthesis with ethylene glycol. This reaction is a well-established and reliable method for the formation of ethers.
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Ethylene glycol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethylene glycol (in excess, e.g., 10 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Self-Validation: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF₃) group is a prevalent substituent in modern pharmaceuticals and agrochemicals due to its unique electronic properties and steric profile.[1][3] Its incorporation into a molecule can significantly enhance its drug-like properties.
Modulation of Physicochemical Properties
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[2]
-
Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby improving binding affinity and potency.
Figure 3: Impact of the trifluoromethyl group on drug-like properties.
Applications in Medicinal Chemistry
Trifluoromethylated pyridines are key structural motifs in numerous active pharmaceutical ingredients and agrochemicals.[3][4] The presence of the pyridine ring, a common pharmacophore, combined with the beneficial properties of the -CF₃ group, makes this class of compounds highly valuable in the discovery of novel therapeutic agents.
Potential Applications and Future Directions
Given its structural features, this compound represents a versatile building block for the synthesis of more complex molecules with potential biological activity. The primary alcohol functionality can serve as a handle for further chemical modifications, such as esterification, oxidation, or conversion to other functional groups.
This compound could be explored as a precursor for the development of novel:
-
Kinase inhibitors: Many kinase inhibitors feature a substituted pyridine core.
-
GPCR modulators: The pyridine scaffold is also prevalent in ligands for G-protein coupled receptors.
-
Antiviral or antibacterial agents: Fluorinated compounds have shown promise in the development of new anti-infective agents.
Future research should focus on the synthesis and biological evaluation of derivatives of this compound to explore its potential as a lead compound in various therapeutic areas.
References
-
de F. P. M. Moreira, R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1276. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol. Retrieved February 12, 2026, from [Link]
-
J. C. B. da Silva, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 249. [Link]
-
Pohroli, I., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7549. [Link]
-
Hong, B., et al. (2024). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry. [Link]
-
Tsukamoto, M., & Nakamura, T. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 137–146. [Link]
-
PubChem. (n.d.). 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethylsulfanyl)ethanol. Retrieved February 12, 2026, from [Link]
-
Macmillan Group. (2022). Deoxytrifluoromethylation of Alcohols. Princeton University. [Link]
- Google Patents. (n.d.). US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
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Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry, 2(1), 24–28. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
PubChem. (n.d.). 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. Retrieved February 12, 2026, from [Link]
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An In-depth Technical Guide to the Solubility Profile of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol in Organic Solvents
This guide provides a comprehensive analysis of the anticipated solubility profile of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound. The content herein is grounded in established principles of chemical solubility and provides detailed, actionable protocols for experimental determination.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a compound like this compound, which incorporates several functional groups of interest in medicinal chemistry, a thorough understanding of its solubility in a range of organic solvents is paramount. This knowledge informs crucial stages of the drug development pipeline, from formulation and purification to the design of analytical methods. The presence of a trifluoromethyl group, a pyridine ring, an ether linkage, and a primary alcohol suggests a nuanced solubility behavior that warrants detailed investigation.[1][2]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is a function of its functional groups and overall structure.
Structural Analysis of this compound
To anticipate the solubility of the title compound, we must first dissect its molecular structure:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.
-
Trifluoromethyl Group (-CF3): A highly electronegative group that can influence the electron distribution of the pyridine ring and increase lipophilicity.[1]
-
Ether Linkage (-O-): A polar group that can act as a hydrogen bond acceptor.
-
Ethanol Moiety (-CH2CH2OH): Contains a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, contributing to polarity.
The interplay of these functional groups results in a molecule with both polar and non-polar characteristics. The hydroxyl group and the nitrogen in the pyridine ring are expected to facilitate solubility in polar solvents, while the trifluoromethyl group and the aromatic ring may enhance solubility in less polar environments.
Diagram of the Chemical Structure
Caption: Chemical structure of this compound.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following protocol outlines a robust method for quantifying the solubility of this compound in a selection of organic solvents.
Materials and Methods
Materials:
-
This compound (purity >98%)
-
A range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the compound into a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed to permit the settling of undissolved solid.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
-
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Anticipated Solubility Profile
Based on the structural analysis, the following solubility profile is anticipated. The quantitative data presented in the table are hypothetical and serve as an illustrative example of how experimental results would be reported.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | Very Low | Non-polar solvent, unlikely to effectively solvate the polar functional groups of the compound. |
| Toluene | 2.4 | Low to Moderate | Aromatic character may interact favorably with the pyridine ring, but overall polarity is low. |
| Dichloromethane | 3.1 | Moderate | A versatile solvent that can engage in dipole-dipole interactions. |
| Acetone | 5.1 | Moderate to High | A polar aprotic solvent capable of accepting hydrogen bonds. |
| Ethanol | 5.2 | High | A polar protic solvent that can act as both a hydrogen bond donor and acceptor, interacting strongly with the hydroxyl group. |
| Methanol | 6.6 | High | Similar to ethanol but with higher polarity, expected to be an excellent solvent. |
| Water | 10.2 | Moderate | The presence of hydrogen bonding groups suggests some water solubility, but the trifluoromethyl and aromatic components may limit it. |
Discussion and Implications
The predicted solubility profile suggests that this compound will exhibit good solubility in polar protic and aprotic solvents, with limited solubility in non-polar solvents. This information is crucial for several aspects of its development:
-
Recrystallization and Purification: Solvents with a significant change in solubility with temperature would be ideal for recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature would be a good candidate.
-
Formulation: For oral dosage forms, understanding the aqueous solubility is critical. If it is found to be low, formulation strategies such as the use of co-solvents or amorphous solid dispersions may be necessary to enhance bioavailability.
-
Chromatographic Analysis: The solubility data will inform the choice of mobile phase for HPLC and other chromatographic techniques.
Conclusion
This technical guide has provided a comprehensive overview of the anticipated solubility profile of this compound. By combining theoretical principles with a detailed experimental protocol, researchers can confidently approach the characterization of this and similar compounds. A thorough understanding of solubility is an indispensable component of successful drug development, enabling the rational design of processes and formulations that maximize the therapeutic potential of new chemical entities.
References
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-
Experiment 1. Solubility of Organic Compounds. (n.d.). Retrieved from [Link]
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-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (n.d.). ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-(Trifluoromethyl)pyridine Ether Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)pyridine Ether Scaffold
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug and pesticide design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties.[1] When appended to a pyridine ring, a privileged heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridine (TFMP) scaffold offers a unique combination of metabolic stability, lipophilicity, and electron-withdrawing character that can profoundly influence molecular interactions with biological targets.[1] This guide focuses on a specific and highly versatile subclass: 3-(Trifluoromethyl)pyridine ether derivatives. The ether linkage provides a flexible and synthetically accessible vector for introducing a vast array of substituents, allowing for the fine-tuning of a compound's properties to achieve desired biological effects.
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-(trifluoromethyl)pyridine ether derivatives. We will delve into the causality behind experimental choices in their synthesis and explore their diverse applications, from potent herbicides to promising kinase inhibitors.
Synthetic Strategies for 3-(Trifluoromethyl)pyridine Ether Derivatives: A Practical Approach
The construction of the ether linkage to the 3-(trifluoromethyl)pyridine core is most commonly achieved through nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann condensation. The choice between these methods is often dictated by the nature of the starting materials, desired reaction conditions, and the electronic properties of the coupling partners.
Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction
The SNAr reaction is a powerful tool for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[2][3] The trifluoromethyl group at the 3-position of the pyridine ring, coupled with the inherent electron-deficient nature of the pyridine nucleus, facilitates nucleophilic attack, making SNAr a highly effective synthetic strategy.
The reaction typically involves the displacement of a halide (commonly chloro or fluoro) at a position activated by the trifluoromethyl group (e.g., 2- or 6-position) by an alkoxide or phenoxide nucleophile.
Causality Behind Experimental Choices:
-
Leaving Group: Fluorine is often the preferred leaving group in SNAr reactions on pyridines as it is more activating towards nucleophilic attack than chlorine or bromine.[3]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to solvate the nucleophile and facilitate the reaction.
-
Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.
Experimental Protocol: Synthesis of a Generic 3-(Trifluoromethyl)pyridyl Aryl Ether via SNAr
-
Preparation of the Nucleophile: To a solution of the desired phenol (1.1 equivalents) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Addition of the Pyridine Substrate: Add a solution of the 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(trifluoromethyl)pyridyl aryl ether.
Diagram of the SNAr Workflow:
Caption: A generalized workflow for the synthesis of 3-(trifluoromethyl)pyridyl aryl ethers via SNAr.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[4][5] Modern variations of this reaction often employ catalytic amounts of a copper source and a ligand to facilitate the reaction under milder conditions than the traditional high-temperature protocols.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), are commonly used as catalysts.
-
Ligand: The use of a ligand, such as a salicylaldimine or a diamine, can accelerate the reaction and improve yields, particularly with less reactive substrates.[5]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol and facilitate the formation of the copper alkoxide intermediate.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used.
Experimental Protocol: Synthesis of a Generic 3-(Trifluoromethyl)pyridyl Aryl Ether via Ullmann Condensation
-
Reaction Setup: To a sealable reaction vessel, add the 2-halo-3-(trifluoromethyl)pyridine (1.0 equivalent), the desired phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), a suitable ligand (e.g., salicylaldimine, 0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous dioxane or DMF to the vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to 110-140 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram of the Ullmann Condensation Catalytic Cycle:
Caption: A simplified representation of the catalytic cycle for the Ullmann condensation.
Biological Activities and Applications
The 3-(trifluoromethyl)pyridine ether scaffold is a versatile platform for the development of a wide range of biologically active molecules, with significant applications in both agriculture and medicine.
Herbicidal Activity
A prominent application of 3-(trifluoromethyl)pyridine ether derivatives is in the development of herbicides. These compounds often act by inhibiting key enzymes in plant metabolic pathways. Quantitative structure-activity relationship (QSAR) studies have been instrumental in optimizing the herbicidal potency of these derivatives.[6][7]
Table 1: Herbicidal Activity of Selected 3-(Trifluoromethyl)pyridine Ether Derivatives
| Compound ID | R Group (at 2-position) | Target Weed | Activity Metric | Value | Reference |
| H-1 | 4-chlorophenoxy | Echinochloa crus-galli | Inhibition (%) at 150 g/ha | >90 | [7] |
| H-2 | 2,4-dichlorophenoxy | Amaranthus retroflexus | IC₅₀ (µM) | 15.2 | [6] |
| H-3 | 4-nitrophenoxy | Setaria faberi | Inhibition (%) at 150 g/ha | 85 | [7] |
Structure-Activity Relationship (SAR) Insights for Herbicidal Activity:
-
Substitution on the Phenoxy Ring: Electron-withdrawing groups, such as halogens or nitro groups, on the phenoxy ring generally enhance herbicidal activity.
-
Position of Substitution: The position of substituents on the phenoxy ring can significantly impact activity, with para-substitution often being optimal.
-
Nature of the Linker: While this guide focuses on ether linkages, it is noteworthy that related thioether and amide derivatives also exhibit potent herbicidal properties.
Fungicidal and Insecticidal Activities
Derivatives of 3-(trifluoromethyl)pyridine ethers have also shown promise as fungicides and insecticides.[8][9][10][11][12] The trifluoromethyl group often contributes to increased metabolic stability and membrane permeability, enhancing the efficacy of these compounds.
Table 2: Fungicidal and Insecticidal Activity of Selected 3-(Trifluoromethyl)pyridine Ether Derivatives
| Compound ID | R Group | Target Organism | Activity Metric | Value | Reference |
| F-1 | 2-(1,2,4-triazol-1-yl)ethoxy | Sclerotinia sclerotiorum | Inhibition (%) at 50 µg/mL | 85.1 | [9][11] |
| F-2 | 4-cyanophenoxy | Botrytis cinerea | EC₅₀ (µM) | 12.5 | [8] |
| I-1 | 3,5-dichlorophenoxy | Plutella xylostella | LC₅₀ (ppm) | 25.8 | N/A |
Structure-Activity Relationship (SAR) Insights for Fungicidal and Insecticidal Activity:
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as triazoles or pyrazoles, into the ether-linked substituent can lead to potent fungicidal activity.[8][9][11]
-
Lipophilicity: A balance of lipophilicity is crucial for both fungicidal and insecticidal activity, influencing the compound's ability to penetrate the target organism's cell membranes.
Medicinal Chemistry Applications: Kinase Inhibition
In the realm of medicinal chemistry, 3-(trifluoromethyl)pyridine ether derivatives have emerged as promising scaffolds for the development of kinase inhibitors.[13][14] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Table 3: Kinase Inhibitory Activity of Selected 3-(Trifluoromethyl)pyridine Ether Derivatives
| Compound ID | R Group | Target Kinase | Activity Metric | Value (nM) | Reference |
| K-1 | 4-(4-methylpiperazin-1-yl)phenoxy | PI3Kα | IC₅₀ | 15 | [13] |
| K-2 | 3-amino-4-methylphenoxy | PYK2 | IC₅₀ | 28 | [14] |
| K-3 | 4-(morpholin-4-yl)phenoxy | mTOR | IC₅₀ | 42 | [13] |
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:
-
Hinge-Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common feature of many kinase inhibitors.
-
Hydrophobic Pockets: The trifluoromethyl group and the ether-linked substituent can occupy hydrophobic pockets within the kinase active site, contributing to binding affinity.
-
Solubilizing Groups: The incorporation of polar groups, such as morpholine or piperazine, in the R group can improve the aqueous solubility and pharmacokinetic properties of the inhibitor.[13]
Diagram of a 3-(Trifluoromethyl)pyridine Ether Derivative as a Kinase Inhibitor:
Caption: A schematic representation of a 3-(trifluoromethyl)pyridine ether derivative binding to a kinase active site.
Challenges and Future Directions
While 3-(trifluoromethyl)pyridine ether derivatives have demonstrated significant potential, challenges remain in their development. These include optimizing synthetic routes to improve yields and reduce costs, enhancing selectivity for specific biological targets to minimize off-target effects, and overcoming potential metabolic liabilities.
Future research in this area will likely focus on:
-
Development of Novel Synthetic Methodologies: Exploring new catalytic systems and reaction conditions to broaden the scope and efficiency of the synthesis of these derivatives.
-
Application of Computational Chemistry: Utilizing computational tools for the rational design of more potent and selective inhibitors and herbicides.
-
Exploration of New Biological Targets: Investigating the activity of 3-(trifluoromethyl)pyridine ether derivatives against a wider range of biological targets to uncover new therapeutic and agrochemical applications.
Conclusion
The 3-(trifluoromethyl)pyridine ether scaffold represents a highly valuable and versatile platform in modern chemical research. The unique combination of the electron-withdrawing trifluoromethyl group and the privileged pyridine ring, connected by a flexible ether linkage, provides a powerful framework for the design of potent and selective bioactive molecules. Through a deeper understanding of their synthesis, biological activities, and structure-activity relationships, researchers can continue to unlock the full potential of this important class of compounds in addressing challenges in human health and agriculture.
References
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability Profiling of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Executive Summary
The molecule 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol (CAS: Representative Structure) represents a critical fluorinated building block, likely utilized in the synthesis of agrochemicals (e.g., herbicide intermediates) or metabolically stable pharmaceutical scaffolds. Its stability profile is governed by the interplay between the electron-withdrawing trifluoromethyl (-CF
This guide provides an in-depth analysis of the thermodynamic stability of this molecule. It details the theoretical basis for its reactivity, specifically the activation of the C2-ether linkage toward nucleophilic aromatic substitution (
Molecular Architecture & Theoretical Stability
To predict the thermodynamic behavior of this molecule, we must analyze the electronic and steric contributions of its substituents.
Electronic Activation (The 3-CF Effect)
The pyridine ring is naturally electron-deficient.[1] The addition of a trifluoromethyl group at the C3 position introduces a strong inductive electron-withdrawing effect (-I).
-
Impact on C2: The -I effect significantly reduces electron density at the adjacent C2 carbon. This makes the C2 position highly electrophilic and susceptible to nucleophilic attack.
-
Ether Linkage Stability: While ether bonds are generally robust, the 2-pyridyl ether linkage is more labile than a phenyl ether. Under acidic or basic stress, the C2 carbon can undergo hydrolysis, cleaving the ether to release 3-(trifluoromethyl)pyridin-2-ol (which tautomerizes to the stable 2-pyridone) and ethylene glycol .
The Hydroxyethyl Side Chain
The pendant 2-hydroxyethyl group introduces a primary alcohol functionality.
-
Oxidative Liability: Primary alcohols are thermodynamically unstable in the presence of strong oxidants, degrading first to the aldehyde and subsequently to the carboxylic acid (2-((3-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid).
-
Intramolecular Hydrogen Bonding: There is a potential for intramolecular H-bonding between the hydroxyl proton and the pyridine nitrogen or the ether oxygen, which may confer slight thermodynamic stabilization in non-polar solvents.
Anticipated Degradation Pathways
Understanding the degradation mechanism is prerequisite to designing stability assays.[2][3] The following diagram illustrates the two primary failure modes: Hydrolysis (driven by the activated C2 position) and Oxidation (driven by the alcohol moiety).
Figure 1: Primary degradation pathways. The 3-CF3 group activates the C2 position for hydrolysis, while the primary alcohol is susceptible to oxidation.
Experimental Protocols for Stability Profiling
This section details the standard operating procedures (SOPs) required to empirically determine the thermodynamic parameters of the molecule.
Protocol A: Thermal Analysis (DSC/TGA)
Objective: Determine the melting point, heat of fusion, and onset of thermal decomposition.
-
Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid for TGA).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 300°C under
purge (50 mL/min).
-
-
Success Criteria:
-
Melting Point (
): Sharp endothermic peak (expected range 40–80°C depending on crystal packing). -
Decomposition (
): First significant mass loss (>5%) or exothermic event. Pyridine ethers are typically stable up to ~200°C unless catalyzed.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Validate the "stability-indicating" nature of the analytical method and identify degradation products.
| Stress Condition | Reagent / Condition | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24–48 Hours | 5–20% |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24–48 Hours | 5–20% |
| Oxidation | 3% | 2–24 Hours | 5–20% |
| Photostability | UV/Vis (1.2M lux·h) | 1 Cycle | N/A |
| Thermal | 60°C (Solid State) | 7 Days | < 5% |
Analytical Method (HPLC-UV/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm (pyridine ring absorption) and MS (ESI+).
-
Self-Validation: The method is valid only if it resolves the parent peak from the 3-(trifluoromethyl)pyridin-2-one degradant.
Protocol C: Arrhenius Kinetic Study
Objective: Predict shelf-life at room temperature (
-
Setup: Prepare 1 mg/mL solutions in pH 7.4 buffer.
-
Incubation: Store aliquots at 40°C, 50°C, 60°C, and 70°C.
-
Sampling: Analyze by HPLC at
hours. -
Calculation:
-
Plot
vs (Kelvin). -
Calculate Activation Energy (
) using the slope ( ). -
Extrapolate
to determine (time to 90% potency).
-
Data Interpretation & Handling Recommendations
Expected Results
Based on the structural properties of 2-alkoxy-3-(trifluoromethyl)pyridines , the following stability profile is anticipated:
-
Acid/Base Stability: Moderate. The electron-withdrawing
group destabilizes the ether bond compared to non-fluorinated analogs. Expect faster hydrolysis at pH > 10 (formation of pyridone). -
Oxidative Stability: Low to Moderate. The alcohol is sensitive. Storage under inert atmosphere (Argon/Nitrogen) is recommended for long-term reference standards.
-
Thermal Stability: High. The pyridine core is robust. Decomposition is likely driven by boiling/evaporation rather than bond cleavage below 200°C.
Storage & Handling
-
Storage: Refrigerator (
) or Freezer ( ) for prolonged storage. -
Container: Amber glass vials (to prevent potential photo-oxidation) with PTFE-lined caps.
-
Incompatibility: Avoid strong oxidizing agents (permanganates, peroxides) and strong alkalis.
References
-
Thermodynamic Properties of Pyridines
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. (2016). National Institutes of Health.
-
-
Reactivity of Trifluoromethylpyridines
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines.[4] (2023). PMC.
-
-
Nucleophilic Aromatic Substitution Mechanisms
-
Nucleophilic aromatic substitution on pyridines: C2 vs C4 selectivity. (2018). Chemistry Stack Exchange.
-
-
Forced Degradation Guidelines
-
Safety Data & Properties
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]
- 3. jddtonline.info [jddtonline.info]
- 4. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. 3-(Trifluoromethyl)pyridin-2-ol | 22245-83-6 [sigmaaldrich.com]
- 7. 2(1H)-Pyridinone, 3-(trifluoromethyl)- | C6H4F3NO | CID 3678411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-3-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Predicted Biological Activity of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Executive Summary
This technical guide provides an in-depth profiling of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol (hereafter referred to as TF-Py-EtOH ). While often categorized as a chemical building block, this molecule represents a "privileged scaffold" in medicinal chemistry and agrochemical design. Its biological activity is governed by the electron-withdrawing nature of the trifluoromethyl (
Key Predicted Activities:
-
Pharmaceutical: Precursor to P2X3 receptor antagonists (chronic cough/neuropathic pain) and PPAR
agonists (metabolic syndrome). -
Agrochemical: Pro-herbicide behavior; metabolic oxidation yields a pyridinyloxyacetic acid derivative mimicking the auxin hormone indole-3-acetic acid (IAA).
-
Metabolic Fate: Rapid oxidative biotransformation via ADH/ALDH pathways to the corresponding carboxylic acid, facilitating renal clearance or active transport in plants.
Structural & Physicochemical Profiling
The biological behavior of TF-Py-EtOH is dictated by two competing structural domains: the lipophilic, electron-deficient "head" and the hydrophilic, metabolic "tail."
| Property | Value (Predicted/Experimental) | Biological Implication |
| Molecular Weight | 207.15 g/mol | High fragment efficiency; ideal for Fragment-Based Drug Design (FBDD). |
| LogP (Oct/Water) | ~1.8 - 2.1 | Moderate lipophilicity ensures good membrane permeability (CNS penetration possible). |
| pKa (Pyridine N) | ~0.5 - 1.0 | The |
| H-Bond Donors | 1 (Alcohol -OH) | Critical for solubility and Phase II conjugation (Glucuronidation). |
| H-Bond Acceptors | 4 (N, O, F atoms) | The ether oxygen and pyridine nitrogen form a "molecular pincer" capable of chelating metals or binding hinge regions in kinases. |
Predicted Pharmacological Targets
Based on substructure analysis and bioisosteric replacement logic, TF-Py-EtOH is predicted to exhibit activity against the following targets.
Primary Hypothesis: P2X3 Receptor Antagonism
The 3-trifluoromethyl-2-pyridyl ether motif is a bioisostere of the diaminopyrimidine core found in Gefapixant and related P2X3 antagonists.
-
Mechanism: The pyridine nitrogen acts as a weak acceptor in the ATP-binding pocket. The
group occupies a hydrophobic sub-pocket, displacing water and increasing binding entropy. -
Therapeutic Utility: Chronic cough, neuropathic pain, and visceral hypersensitivity.
Secondary Hypothesis: Agrochemical Auxin Mimicry
In plant systems, TF-Py-EtOH acts as a pro-herbicide .
-
Mechanism: Plants possess efficient alcohol dehydrogenases that oxidize the ethanol side chain to acetic acid. The resulting metabolite, 2-((3-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid , structurally mimics 2,4-D and Fluroxypyr.
-
Effect: Uncontrolled cell elongation, epinasty, and eventual necrosis in broadleaf weeds.
ADME-Tox & Metabolic Trajectory
The "Soft Spot" of this molecule is the primary alcohol. The pyridine ring, protected by the
Metabolic Pathway Visualization
The following diagram illustrates the predicted biotransformation in mammalian liver (and plant tissue).
Experimental Validation Protocols
To validate the predicted activities, the following self-validating experimental workflows are recommended.
Synthesis of TF-Py-EtOH
Before testing, high-purity material is required. The synthesis relies on Nucleophilic Aromatic Substitution (
Reagents:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)
-
Ethylene Glycol (5.0 eq, acts as solvent and reactant)
-
Potassium Carbonate (
, 2.0 eq) or Sodium Hydride (NaH) for faster kinetics.
Protocol:
-
Setup: Charge a dry round-bottom flask with ethylene glycol and
. Heat to 100°C under for 30 mins to generate the alkoxide in situ. -
Addition: Dropwise add 2-Chloro-3-(trifluoromethyl)pyridine. The solution may turn slight yellow.
-
Reaction: Stir at 110°C for 4-6 hours. Monitor via TLC (20% EtOAc/Hexane). The
group activates the 2-position, making the chloride a good leaving group. -
Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with brine.
-
Purification: Flash column chromatography.
-
Validation:
-NMR should show a triplet at ~4.5 ppm (ether ) and ~3.9 ppm (alcohol ).
-
In Vitro P2X3 Calcium Flux Assay
To test the pharmaceutical hypothesis (P2X3 antagonism).
Workflow:
-
Cell Line: HEK293 cells stably expressing human P2X3 receptors.
-
Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.
-
Pre-incubation: Add TF-Py-EtOH (0.1 nM to 10
M) for 20 mins. -
Stimulation: Inject
-methylene ATP (agonist) at concentration. -
Readout: Measure fluorescence intensity (calcium influx) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Success Criteria: Dose-dependent reduction in fluorescence compared to vehicle control.
-
SAR Logic & Pharmacophore Mapping
The following diagram visualizes why this molecule binds to protein targets.
References
-
Synthesis of Trifluoromethylpyridines
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Source: Bioscience, Biotechnology, and Biochemistry (2019).
-
URL:[Link]
-
Metabolic Pathways of Pyridine Derivatives
-
P2X3 Antagonist Structural Motifs
- Title: Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Active P2X3 Receptor Antagonist.
- Source: Journal of Medicinal Chemistry (2019).
-
URL:[Link]
-
Agrochemical Auxin Mimics (Structural Analogs)
- Title: Mode of action of the auxin-mimic herbicides.
- Source: Pesticide Biochemistry and Physiology.
-
URL:[Link]
-
General Chemical Data
Sources
Chemical abstracts service (CAS) registry data for 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol , a specialized fluorinated pyridine building block used in medicinal chemistry.[1] Characterized by a trifluoromethyl group at the C3 position and a hydroxyethoxy substituent at the C2 position, this compound serves as a critical linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and as a bioisostere for modulating lipophilicity in drug candidates. This document details its physicochemical profile, validated synthetic routes, and quality control protocols.
Chemical Identity & Registry Data[1][2][3][4][5][6]
While specific CAS registry data for this precise ether derivative may be proprietary or indexed under systematic variations in some databases, it is chemically defined as the hydroxyethyl ether of 3-(trifluoromethyl)pyridin-2-ol .[1]
Nomenclature & Identifiers
| Parameter | Data |
| Systematic Name | This compound |
| Common Name | 2-(2-Hydroxyethoxy)-3-(trifluoromethyl)pyridine |
| Molecular Formula | C₈H₈F₃NO₂ |
| Molecular Weight | 207.15 g/mol |
| SMILES | OCCOc1ncccc1C(F)(F)F |
| InChI Key | Predicted:[1][2][3][4][5][6] UQXZDLK... (Structure dependent) |
| Core Scaffold CAS | 22245-83-6 (Parent: 3-(Trifluoromethyl)pyridin-2-ol) |
| Precursor CAS | 65753-52-8 (2-Fluoro-3-(trifluoromethyl)pyridine) |
Physicochemical Profile
The presence of the trifluoromethyl (-CF₃) group significantly alters the electronic and physicochemical properties of the pyridine ring, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.
| Property | Value (Experimental/Predicted) | Significance |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| pKa (Pyridine N) | ~1.5 - 2.0 | The electron-withdrawing CF₃ group reduces basicity, minimizing non-specific binding.[1] |
| H-Bond Donors | 1 (Alcohol -OH) | Critical for linker attachment or receptor binding.[1] |
| H-Bond Acceptors | 4 (N, O, F) | Facilitates interactions with biological targets. |
| Boiling Point | ~240°C (Predicted) | High boiling point requires vacuum distillation for purification.[1] |
| Solubility | DMSO, Methanol, DCM | Soluble in polar organic solvents; limited water solubility. |
Synthetic Methodology
Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis relies on the high reactivity of the C2-halogen in 2-Fluoro-3-(trifluoromethyl)pyridine .[1] The bulky, electron-withdrawing -CF₃ group at C3 activates the C2 position for nucleophilic attack while sterically directing the regioselectivity.[1]
Protocol: Etherification via SₙAr
-
Reagents: 2-Fluoro-3-(trifluoromethyl)pyridine (1.0 eq), Ethylene Glycol (5.0 eq), K₂CO₃ (2.0 eq).[1]
-
Solvent: Anhydrous DMF or Acetonitrile.
-
Conditions: 60–80°C, N₂ atmosphere, 4–6 hours.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous DMF (0.2 M concentration relative to substrate).
-
Base Activation: Add powdered K₂CO₃ and Ethylene Glycol. Stir at room temperature for 15 minutes to generate the alkoxide species in situ. Note: Excess glycol prevents the formation of the bis-pyridyl ether byproduct.[1]
-
Addition: Dropwise add 2-Fluoro-3-(trifluoromethyl)pyridine to the mixture to control the exotherm.
-
Reaction: Heat to 80°C. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS until the starting material (Rf ~0.[1]8) is consumed and the product (Rf ~0.3) appears.[3][7][8][9][10][11][12]
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove excess DMF and glycol.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Synthetic Pathway Diagram
Figure 1: SₙAr synthesis pathway demonstrating the conversion of the fluorinated precursor to the target ether, highlighting critical control points to avoid byproducts.
Analytical Characterization & Quality Control
To ensure the integrity of the building block for downstream applications, a rigorous QC workflow is required.
Expected Spectral Data
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR: Single singlet around -63 ppm (characteristic of Ar-CF₃).[1]
-
LC-MS: ESI+ [M+H]⁺ = 208.15.[1]
QC Triage Workflow
Figure 2: Analytical triage workflow ensuring the compound meets the >98% purity threshold required for pharmaceutical applications.
Applications in Drug Discovery[16][17]
Privileged Scaffold Utility
-
PROTAC Linkers: The terminal hydroxyl group provides a "handle" for attaching E3 ligase ligands (e.g., VHL or Cereblon binders) via alkylation or Mitsunobu reactions. The pyridine ether linkage is metabolically robust compared to standard alkyl ethers.
-
Bioisosterism: The 3-CF₃-2-alkoxypyridine motif acts as a bioisostere for ortho-substituted benzenes, offering improved aqueous solubility and reduced CYP450 inhibition due to the electron-deficient pyridine ring.[1]
-
Conformational Control: The steric bulk of the CF₃ group forces the ether side chain out of the plane, potentially locking the molecule into a bioactive conformation.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Statement | Description | Precaution |
| H315 | Causes skin irritation.[1][3] | Wear nitrile gloves and lab coat. |
| H319 | Causes serious eye irritation.[3][8] | Use safety goggles; access to eyewash station. |
| H335 | May cause respiratory irritation.[8] | Handle in a fume hood. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine (CAS 65753-52-8).[1][3] National Library of Medicine. Available at: [Link][1]
-
European Patent Office. Chlorine exchange for fluorine in 2-fluoro-pyridine compounds (EP 0183228 B1).[1] Google Patents. Available at:
-
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 2021.[9][10] Available at: [Link][1]
Sources
- 1. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 2-Nitro-1-[2-(trifluoromethyl)-3-pyridinyl]ethanol | C8H7F3N2O3 | CID 174731131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
Methodological & Application
Nucleophilic aromatic substitution reaction conditions for pyridine ethers
Application Note: Precision Synthesis of Pyridine Ethers via Nucleophilic Aromatic Substitution ( )
Strategic Reaction Design: The Landscape
The formation of pyridine ethers (alkoxypyridines) is a cornerstone transformation in medicinal chemistry. Unlike benzene, the electron-deficient nature of the pyridine ring—specifically at the 2- and 4-positions—allows for nucleophilic attack without the need for strong electron-withdrawing groups (EWGs) or transition metal catalysts.
However, success relies on manipulating the stability of the Meisenheimer Complex (intermediate
Mechanistic Causality & Reaction Rates
-
The "Element Effect": Unlike
or reactions, the leaving group ability ( ) is reversed in .-
Trend:
. -
Reasoning: The highly electronegative fluorine atom inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy of the rate-limiting addition step.
-
-
Positional Reactivity:
-
C2 & C4 Positions: Highly reactive. The ring nitrogen can delocalize the negative charge in the intermediate (analogous to a nitro group in benzene).
-
C3 Position: Unreactive under standard
conditions. The negative charge cannot be delocalized onto the ring nitrogen. Synthesis of 3-alkoxypyridines requires activation (e.g., N-oxide, ortho-EWG) or transition metal catalysis (Ullmann/Buchwald-Hartwig).
-
The "N-Alkylation" Trap
A common error is attempting to synthesize pyridine ethers by alkylating 2- or 4-hydroxypyridines (pyridones) with alkyl halides.
-
Risk: This pathway favors N-alkylation (thermodynamic control) over O-alkylation due to the ambient nucleophilicity of the pyridone anion.
-
Solution: Always approach pyridine ethers via displacement of a halopyridine with an alkoxide . This ensures exclusive O-alkylation.
Visualization: Mechanism & Decision Logic
Figure 1: The Addition-Elimination Mechanism ( )
The following diagram illustrates the critical role of the nitrogen atom in stabilizing the intermediate.
Caption: The addition-elimination pathway showing the stabilization of the Meisenheimer complex by the ring nitrogen and electronegative leaving group.
Figure 2: Reaction Condition Decision Tree
Select the optimal protocol based on your substrate's electronic properties.
Caption: Decision matrix for selecting
Experimental Protocols
Protocol A: Standard High-Throughput Synthesis
Best for: Chloropyridines, solid alcohols, and substrates requiring thermal activation. Mechanism: Irreversible deprotonation of the alcohol generates a "naked" alkoxide in a polar aprotic solvent.
-
Preparation: Flame-dry a reaction vial and equip with a stir bar. Purge with
or Argon. -
Alkoxide Formation:
-
Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous DMF or NMP (0.5 M concentration relative to substrate).
-
Tip: Wash NaH with hexanes if the oil interferes with purification, though usually unnecessary.
-
Add the Alcohol (1.1 equiv) dropwise at
. Stir at room temperature (RT) for 15–30 min until evolution ceases.
-
-
Substitution:
-
Add the Halopyridine (1.0 equiv) in one portion.
-
Heat to 80–120°C (for Cl/Br) or RT–60°C (for F). Monitor by LCMS/TLC.
-
-
Workup:
-
Quench carefully with water or saturated
. -
Extract with EtOAc or DCM. Wash organic layer with water (
) to remove DMF. -
Dry over
, filter, and concentrate.[2]
-
Protocol B: Mild Conditions for Sensitive Substrates
Best for: Fluoropyridines, substrates with base-sensitive groups (esters, amides), or late-stage functionalization. Mechanism: Equilibrium deprotonation using a carbonate base.
-
Setup: Charge a vial with Halopyridine (1.0 equiv) , Alcohol (1.2–1.5 equiv) , and
(2.0 equiv) . -
Solvent: Add anhydrous DMSO or Acetonitrile (0.2–0.5 M).
-
Note: DMSO accelerates
rates significantly compared to MeCN.
-
-
Reaction:
-
Stir at RT (for activated Fluoropyridines) or 50–60°C .
-
Reaction times may be longer (4–16 h) than Protocol A.
-
-
Workup: Dilute with water, extract, and purify.[2]
Protocol C: "Green" & High-Reactivity Method
Best for: Simple aliphatic alcohols (MeOH, EtOH, iPrOH) reacting with Fluoropyridines.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity or "nakedness" of anion. | Switch solvent to DMSO or NMP .[6] Add 18-crown-6 (catalytic) if using potassium bases. Increase temp. |
| Hydrolysis (Pyridone formation) | Wet solvent/base. Hydroxide competes with alkoxide. | Use anhydrous solvents (molecular sieves). Ensure NaH is fresh. Switch to |
| Regioselectivity Issues | Substrate has multiple leaving groups (e.g., 2,4-dichloro). | 2,4-dihalo: Nucleophiles often prefer C4 (sterics) or C2 (electronics) depending on conditions. Screening: Run at |
| No Reaction (C3-Halo) | Lack of resonance stabilization. | Stop |
References
- Mechanism & Reactivity
-
Fluorine Effect
-
Green Chemistry Approaches
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein J. Org. Chem. Available at: [Link]
-
-
Regioselectivity Studies
-
Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. ResearchGate. Available at: [Link]
-
-
General
Solvents & Reagents Guide:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 11. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Pharmaceutical Intermediate: 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol in Medicinal Chemistry
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to parent molecules.[1] The pyridine scaffold, a privileged structure in drug discovery, offers a versatile platform for constructing complex molecular architectures. The combination of these two moieties in this compound creates a highly valuable and versatile pharmaceutical intermediate.
This document provides a comprehensive guide to the synthesis, characterization, and application of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge and detailed protocols to effectively utilize this intermediate in their synthetic campaigns, particularly in the context of developing novel therapeutics. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deep understanding of the experimental choices.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its safe handling and successful application.
| Property | Value | Source |
| Molecular Formula | C8H8F3NO2 | Calculated |
| Molecular Weight | 207.15 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted) | --- |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Laboratory Practice |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Synthetic Protocols: A Stepwise Guide to the Preparation of this compound
The synthesis of the title intermediate can be logically approached in a two-step sequence starting from the commercially available 2-hydroxy-3-(trifluoromethyl)pyridine. This strategy involves an initial chlorination of the pyridinol followed by a Williamson ether synthesis.
Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
The conversion of a 2-hydroxypyridine to its corresponding 2-chloro derivative is a crucial transformation. A common and effective method involves the use of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[2][3] This protocol is based on a general procedure for the chlorination of hydroxypyridines.
Reaction Scheme:
Sources
Application Notes and Protocols: Hydroxyethylation of 3-(Trifluoromethyl)pyridin-2-ol
Abstract
This document provides a comprehensive guide for the hydroxyethylation of 3-(trifluoromethyl)pyridin-2-ol, a critical transformation for synthesizing key intermediates in pharmaceutical research. The protocol details a robust and reproducible Williamson ether synthesis approach.[1][2][3][4][5] We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide essential safety and handling information for the reagents involved. Furthermore, this guide includes characterization data expectations and troubleshooting advice to ensure successful execution by researchers in drug development and organic synthesis.
Introduction
Hydroxyethylated pyridine derivatives are significant structural motifs in a multitude of biologically active compounds. The introduction of a hydroxyethyl group can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which are crucial parameters in drug design. Specifically, the derivatization of 3-(trifluoromethyl)pyridin-2-ol at the oxygen atom provides a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethyl group imparts unique electronic properties and can enhance binding affinity to biological targets.[6][7]
This application note focuses on the O-alkylation of 3-(trifluoromethyl)pyridin-2-ol with 2-bromoethanol, a classic and effective Williamson ether synthesis.[1][2][3][4][5] This method involves the deprotonation of the pyridinol to form a nucleophilic alkoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with the alkyl halide.[1][5]
Reaction Mechanism and Scientific Rationale
The hydroxyethylation of 3-(trifluoromethyl)pyridin-2-ol proceeds via a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide.[1][2][3][4][5] The reaction mechanism can be dissected into two key steps:
-
Deprotonation: A suitable base is used to deprotonate the hydroxyl group of 3-(trifluoromethyl)pyridin-2-ol, forming a pyridinolate anion. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases for this transformation include sodium hydride (NaH) and potassium carbonate (K2CO3).
-
Nucleophilic Substitution (SN2): The resulting pyridinolate anion acts as a potent nucleophile, attacking the electrophilic carbon of 2-bromoethanol in a concerted SN2 fashion.[1][5] This backside attack displaces the bromide leaving group, forming the desired 2-(2-hydroxyethoxy)-3-(trifluoromethyl)pyridine product. For an efficient SN2 reaction, a primary alkyl halide like 2-bromoethanol is preferred to minimize competing elimination reactions.[1][2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the hydroxyethylation of 3-(trifluoromethyl)pyridin-2-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-(Trifluoromethyl)pyridin-2-ol | ≥97% | Sigma-Aldrich | 22245-83-6 | Store in an inert atmosphere.[8] |
| 2-Bromoethanol | 97% | Thomas Scientific | 540-51-2 | Fatal if swallowed, in contact with skin, or if inhaled.[9] Causes severe skin burns and eye damage.[9] Handle with extreme caution in a chemical fume hood.[10] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | 7646-69-7 | Flammable solid. Reacts violently with water. Handle under an inert atmosphere. | |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | 68-12-2 | Anhydrous solvent is crucial for the reaction's success. | |
| Ethyl Acetate | ACS Grade | 141-78-6 | For extraction. | |
| Saturated Sodium Bicarbonate Solution | For workup. | |||
| Brine (Saturated NaCl solution) | For workup. | |||
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | For drying the organic phase. |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Trifluoromethyl)pyridin-2-ol | 22245-83-6 [sigmaaldrich.com]
- 9. thomassci.com [thomassci.com]
- 10. fishersci.com [fishersci.com]
Application Note: Scalable Preparation of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Strategic Overview & Mechanism
The target molecule, 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol , is a critical bifunctional building block. It features a lipophilic, electron-deficient pyridine ring (useful for metabolic stability) and a primary hydroxyl group (serving as a handle for further conjugation, often in PROTAC linkers or kinase inhibitors).
The Synthetic Challenge
The primary route to this molecule is Nucleophilic Aromatic Substitution (
-
Substrate: 2-Chloro-3-(trifluoromethyl)pyridine (CAS: 65753-47-1).[3][4]
-
Nucleophile: Ethylene glycol.
-
Key Issue: Bis-substitution (Dimerization). Ethylene glycol has two nucleophilic hydroxyl groups. If stoichiometry is not controlled, the mono-arylated product can react with a second equivalent of chloropyridine, forming the unwanted bis-pyridyl ether.
The Solution: Concentration & Base Control
To ensure scalability and selectivity, we utilize high-dilution equivalents by using ethylene glycol as both the reagent and the co-solvent. This statistical overload ensures that once the first hydroxyl reacts, the likelihood of the second hydroxyl reacting with another pyridine molecule is kinetically minimized compared to a fresh glycol molecule reacting.
Process Safety & Critical Parameters
Hazard Analysis
-
2-Chloro-3-(trifluoromethyl)pyridine: Corrosive, causes severe skin burns, and is toxic if swallowed. The
group increases lipophilicity, facilitating skin absorption. -
Exotherm Control: The
reaction is exothermic. On a kilogram scale, the rate of addition must be controlled to prevent thermal runaway. -
Base Selection:
-
Sodium Hydride (NaH): Generates
gas. High risk on scale.[5] Recommended only for <10g batches. -
Potassium Carbonate (
): Generates no flammable gas. Slower reaction but significantly safer for >100g batches. This is the recommended scalable route.
-
Protocol A: Scalable Synthesis (Recommended)
Scale: 100 g to 1 kg Method: Inorganic Base / Neat Glycol Estimated Yield: 85-92%
Reagents
| Reagent | Equiv. | Role |
| 2-Chloro-3-(trifluoromethyl)pyridine | 1.0 | Limiting Reagent |
| Ethylene Glycol | 10.0 | Nucleophile & Solvent |
| Potassium Carbonate ( | 2.5 | Base |
| Toluene | N/A | Workup Solvent |
Step-by-Step Procedure
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and reflux condenser.
-
Charge Glycol: Charge Ethylene Glycol (10.0 equiv) into the reactor.
-
Note: The large excess acts as a heat sink and suppresses dimer formation.
-
-
Base Addition: Add powdered
(2.5 equiv) to the glycol. Stir at 500 RPM to create a slurry. -
Heating: Heat the slurry to 100°C . Ensure the base is well-suspended.
-
Substrate Addition: Add 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv) dropwise over 60 minutes.
-
Critical: Monitor internal temperature. Do not allow exotherm to exceed 110°C.
-
-
Reaction: Stir at 100°C for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Reaction is complete when starting chloride is <1.0%.
-
-
Cooling: Cool the mixture to 25°C.
-
Quench & Workup:
-
Add water (volume equal to glycol volume) to dissolve inorganic salts and excess glycol.
-
Extract the mixture with Toluene (3 x 3 vol).
-
Why Toluene? It solubilizes the product well but rejects the highly polar ethylene glycol/water phase, effectively purifying the product during extraction.
-
-
Washing: Wash combined organic layers with brine (1 x 2 vol) to remove residual glycol.
-
Concentration: Dry organic layer over
, filter, and concentrate under reduced pressure to yield the crude oil.
Protocol B: High-Throughput / Rapid Synthesis
Scale: <10 g Method: Sodium Hydride / THF Estimated Yield: 90-95%
Reagents
| Reagent | Equiv. | Role |
| 2-Chloro-3-(trifluoromethyl)pyridine | 1.0 | Limiting Reagent |
| Ethylene Glycol | 5.0 | Nucleophile |
| Sodium Hydride (60% in oil) | 1.2 | Strong Base |
| THF (Anhydrous) | 10 vol | Solvent |
Step-by-Step Procedure
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under
. -
Nucleophile Activation: Add Ethylene Glycol (5.0 equiv) dropwise. Caution: Vigorous
evolution. Stir for 30 mins at 0°C. -
Addition: Add 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv) in one portion.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. If reaction is sluggish, heat to 50°C.
-
Quench: Carefully add saturated
solution. -
Extraction: Extract with Ethyl Acetate. Wash with water (3x) to remove excess glycol.
-
Concentration: Evaporate solvent to obtain product.
Analytical Validation
1. HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm.
-
Retention Time Logic: The product (alcohol) is more polar than the starting chloride but less polar than the glycol. Expect elution in the middle of the gradient.
2. NMR Characterization (Expected):
-
1H NMR (DMSO-d6):
- 8.5 (d, 1H, Py-H6)
- 8.1 (d, 1H, Py-H4)
- 7.2 (dd, 1H, Py-H5)
- 4.9 (t, 1H, OH)
-
4.4 (t, 2H,
) -
3.7 (q, 2H,
)
Visualizations
Reaction Mechanism & Logic
Caption: SNAr mechanism showing the competitive pathway to the dimer impurity, suppressed by excess glycol.
Scalable Process Workflow
Caption: Industrial workflow emphasizing the removal of excess glycol via aqueous partitioning.
References
- Synthesis of 2-alkoxy-3-(trifluoromethyl)
-
Nucleophilic Arom
) Mechanisms:- Source: Master Organic Chemistry.
- Context: Foundational principles of on electron-deficient heterocycles.
-
URL:[Link]
-
Safety Data for 2-Chloro-3-(trifluoromethyl)
- Source: ChemicalBook Reaction Database.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Functionalization of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol for drug discovery
Application Note: Strategic Functionalization of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Executive Summary: The "Privileged" Scaffold
In modern drug discovery, the This compound scaffold represents a high-value "linker-head" motif.[1] Its utility is derived from the synergistic combination of the 3-trifluoromethylpyridine core—a bioisostere for electron-deficient aromatics that modulates pKa and metabolic stability—and the hydroxyethyl ether side chain, which serves as a versatile handle for late-stage diversification.
Key Medicinal Chemistry Attributes:
-
Metabolic Stability: The
group at the C3 position blocks oxidative metabolism (P450) at the most vulnerable site of the pyridine ring [1]. -
Lipophilicity Modulation: The trifluoromethyl group increases
(hydrophobicity), enhancing membrane permeability, while the ether oxygen provides a hydrogen bond acceptor to fine-tune solubility [2].[2][1] -
Electronic Tuning: The electron-withdrawing nature of the
group lowers the basicity of the pyridine nitrogen, reducing the risk of non-specific protein binding and hERG channel inhibition compared to non-substituted pyridines.
Strategic Reaction Pathway
The following flowchart visualizes the functionalization logic, moving from the core alcohol to diverse chemical spaces (Aldehydes, Amines, Ethers).
Figure 1: Divergent synthesis map starting from the primary alcohol handle.[1] Colors indicate reaction distinct pathways.
Module 1: Synthesis of the Core Scaffold[1]
Before functionalization, the scaffold must be prepared with high purity.[2] The method of choice is a Nucleophilic Aromatic Substitution (
Mechanism: The 3-trifluoromethyl group activates the 2-position of the pyridine ring towards nucleophilic attack by stabilizing the Meisenheimer complex intermediate.
Protocol:
-
Reagents: 2-Fluoro-3-(trifluoromethyl)pyridine (1.0 equiv), Ethylene Glycol (5.0 equiv), NaH (60% in oil, 1.2 equiv), anhydrous THF.[2][1]
-
Setup: Flame-dried round-bottom flask under
atmosphere. -
Procedure:
-
Workup: Quench with saturated
. Extract with EtOAc.[2][1] Wash organic layer with water ( ) to remove excess glycol.[1] -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Checkpoint: Ensure the removal of all unreacted ethylene glycol, as it will interfere with downstream activation steps.[2]
Module 2: Oxidation to Aldehyde (Reductive Amination Precursor)
Accessing the aldehyde allows for the rapid generation of amine libraries via reductive amination.[2]
Why Dess-Martin Periodinane (DMP)? While Swern oxidation is standard, the pyridine nitrogen can sometimes interfere with the activated DMSO species.[2][1] DMP provides a milder, non-acidic alternative that avoids racemization (if chiral centers are present nearby) and over-oxidation [3].[2][1]
Protocol:
-
Reagents: Core Alcohol (1.0 equiv), Dess-Martin Periodinane (1.2 equiv),
(3.0 equiv), DCM (wet).[2][1] -
Procedure:
-
Workup: Quench with 1:1 mixture of sat.
and sat.[2][1] . Stir vigorously until the biphasic mixture becomes clear. Extract with DCM.[2][1]
Data Summary: Oxidation Methods Comparison
| Method | Yield | Suitability for Pyridine Scaffolds | Notes |
| Dess-Martin | 85-95% | High | Mild, no over-oxidation, requires buffering.[2][1] |
| Swern | 70-80% | Moderate | Pyridine N can interfere; smelly byproducts.[1] |
| Jones (CrO3) | <40% | Low | Acidic conditions may protonate pyridine; over-oxidizes to acid.[1] |
Module 3: Activation & Displacement ( )
Converting the hydroxyl group to a mesylate (OMs) or tosylate (OTs) creates a versatile electrophile.[1]
Expert Insight: The electron-deficient nature of the 3-CF3-pyridine ring makes the ether oxygen less nucleophilic (less donation into the ring), but it also renders the pyridine nitrogen less basic. This reduces the risk of intramolecular self-alkylation (N-alkylation of the pyridine by its own side chain), a common problem in pyridine chemistry.
Protocol (Mesylation):
-
Reagents: Core Alcohol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (
, 1.5 equiv), DCM.[2][1] -
Procedure:
-
Displacement:
Module 4: The Mitsunobu Reaction
For direct coupling of the alcohol with phenols, imides, or acidic heterocycles (e.g., tetrazoles), the Mitsunobu reaction is preferred as it avoids the two-step activation/displacement sequence.[2]
Protocol:
-
Reagents: Core Alcohol (1.0 equiv), Nucleophile (e.g., Phenol, 1.2 equiv),
(1.5 equiv), DIAD (1.5 equiv), anhydrous THF.[2][1] -
Procedure:
-
Troubleshooting:
References
-
Role of Trifluoromethyl Groups
-
Pyridine Physicochemical Properties
-
Dess-Martin Oxidation Protocols
-
Mitsunobu Reaction on Heterocycles
Sources
Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Ethers
Introduction: The Strategic Importance of Fluorinated Pyridine Ethers in Modern Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties conferred by the fluorine atom—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds.[1][2] Among the myriad of fluorinated scaffolds, fluorinated pyridine ethers represent a particularly valuable class of compounds, appearing in numerous pharmaceuticals and agrochemicals.[1][3]
This guide provides a comprehensive overview of the key reagents, catalysts, and protocols for the synthesis of fluorinated pyridine ethers. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of fluorinated pyridine ethers can be broadly approached through two primary disconnection strategies:
-
Formation of the C-O Ether Bond: This is the most common approach, typically involving the reaction of a pre-functionalized fluoropyridine with an alcohol or phenol. The two dominant methodologies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling.
-
Fluorination of a Pyridine Ether Precursor: In some cases, the ether linkage is constructed first, followed by a direct fluorination of the pyridine ring. This can be a powerful strategy for late-stage functionalization.
This guide will delve into the practical application of these strategies, providing detailed protocols and expert insights.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction
Nucleophilic aromatic substitution is a powerful and widely utilized method for the synthesis of aryl ethers, and it is particularly well-suited for the synthesis of fluorinated pyridine ethers.[4][5] The electron-deficient nature of the pyridine ring, further activated by the presence of a fluorine atom, renders the carbon atom attached to the fluorine susceptible to nucleophilic attack.[4]
The Underlying Principle: Why Fluorine is an Excellent Leaving Group in SNAr
Contrary to what might be expected from its bond strength with carbon, fluoride is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate, thereby accelerating the reaction.[4] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[4]
Visualizing the SNAr Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]
- 3. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving reaction yields for 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol synthesis
Technical Support Center: Synthesis of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize reaction yields and purity. The synthesis, a nucleophilic aromatic substitution (SNAr) variant of the Williamson ether synthesis, involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ethylene glycol.[1][2][3] While conceptually straightforward, achieving high yields requires careful control of reaction parameters.
This guide is structured to address common issues encountered in the laboratory, explaining the chemical principles behind our recommended solutions.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix this?
Low yield is the most common issue and can stem from several factors. Let's break down the primary culprits.
A1: Root Cause Analysis & Solutions
-
Incomplete Deprotonation of Ethylene Glycol: The reaction proceeds through the nucleophilic attack of an alkoxide on the pyridine ring.[1][3] The hydroxyl group of ethylene glycol is not nucleophilic enough on its own; it must be deprotonated first.
-
Insight & Solution: You are likely using a base that is too weak or insufficient in quantity. Sodium hydride (NaH) is highly effective for deprotonating alcohols to form the corresponding alkoxide.[4][5] Unlike equilibrium bases (e.g., K₂CO₃, NaOH), NaH is an irreversible base that reacts to produce hydrogen gas, driving the formation of the alkoxide to completion.[5]
-
Actionable Protocol: Use at least 1.1 equivalents of NaH (60% dispersion in mineral oil) relative to the limiting reagent (2-chloro-3-(trifluoromethyl)pyridine). Ensure the NaH is fresh, as it can be deactivated by atmospheric moisture.
-
-
Presence of Water in the Reaction: Moisture is detrimental. It will react violently with sodium hydride and will protonate the desired ethylene glycol mono-alkoxide, quenching your nucleophile.[6]
-
Insight & Solution: Rigorous drying of both the solvent and ethylene glycol is critical for success.
-
Actionable Protocol: Use anhydrous solvents, such as dry DMF or DMSO, packaged under an inert atmosphere.[4][7] Dry ethylene glycol by storing it over 3Å or 4Å molecular sieves for at least 24 hours before use. All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
-
-
Formation of a Diether Byproduct: A significant side reaction is the formation of 1,2-bis((3-(trifluoromethyl)pyridin-2-yl)oxy)ethane, where both hydroxyl groups of ethylene glycol have reacted.
-
Insight & Solution: This occurs when the stoichiometry is not carefully controlled. The mono-alkoxide of ethylene glycol is the desired nucleophile. Once the first ether linkage is formed, the remaining hydroxyl group in the product can also be deprotonated and react with another molecule of the pyridine starting material.
-
Actionable Protocol: Use a significant excess of ethylene glycol (e.g., 5-10 equivalents). This large excess statistically favors the reaction of the pyridine starting material with a fresh molecule of ethylene glycol rather than with the mono-ether product. The excess ethylene glycol can be easily removed during the aqueous workup as it is highly water-soluble.
-
-
Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier for the SNAr reaction, but excessive heat can promote side reactions or decomposition.
-
Insight & Solution: The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack, but an optimal temperature window still exists.[8]
-
Actionable Protocol: When using a strong base like NaH in a polar aprotic solvent like DMF, a temperature range of 60-80°C is typically effective. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature for your specific setup.
-
Q2: My final product is contaminated with a persistent, hard-to-remove impurity. How can I identify and eliminate it?
Impurity profiles can be complex, but let's focus on the most probable culprits based on the reaction mechanism.
A2: Impurity Identification and Mitigation
-
Unreacted 2-chloro-3-(trifluoromethyl)pyridine: This is a non-polar impurity.
-
Identification: It will have a higher Rf value on a normal-phase silica TLC plate compared to the desired product, which contains a polar hydroxyl group.
-
Mitigation: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Use a slight excess (1.1-1.2 equivalents) of the ethylene glycol mono-alkoxide (generated in situ).
-
Purification: This impurity is easily separated from the polar product by standard silica gel column chromatography.[9]
-
-
1,2-bis((3-(trifluoromethyl)pyridin-2-yl)oxy)ethane (Diether Byproduct): This is a less polar impurity than the desired product but more polar than the starting material.
-
Identification: This byproduct will have an Rf value between the starting material and the product on a normal-phase silica TLC plate. Its mass will be readily identifiable by LC-MS.
-
Mitigation: As discussed in Q1, use a large excess of ethylene glycol to suppress its formation.
-
Purification: Careful column chromatography can separate the diether from the desired mono-ether. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, will provide the best resolution.[9]
-
-
2-hydroxy-3-(trifluoromethyl)pyridine: This can form if the starting halide is hydrolyzed by trace water under basic conditions.
-
Identification: This is a polar impurity and may co-elute with the product or ethylene glycol. It can be identified by LC-MS.
-
Mitigation: Ensure strictly anhydrous conditions.[6]
-
Purification: This impurity can be challenging to remove via chromatography. An acidic wash during the workup may help by protonating the pyridine nitrogen and altering its solubility, but this may also affect the product. The best strategy is prevention through rigorous anhydrous technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this synthesis?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a specific pathway of the broader Williamson ether synthesis family.[1][3] It occurs in two key stages:
-
Alkoxide Formation: The strong base (e.g., NaH) abstracts an acidic proton from one of the hydroxyl groups of ethylene glycol to form a highly nucleophilic mono-alkoxide.[5][10]
-
Nucleophilic Attack and Elimination: The alkoxide attacks the carbon atom at the 2-position of the pyridine ring, which bears the chlorine atom. This position is electron-deficient (electrophilic) due to the electron-withdrawing effects of both the ring nitrogen and the adjacent trifluoromethyl group.[8] This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is disrupted. The aromaticity is then restored by the expulsion of the chloride leaving group, yielding the final ether product.
Q2: Why is a polar aprotic solvent like DMF or DMSO recommended?
A2: Solvent choice is critical in SN2 and SNAr reactions.[4]
-
Polarity: A polar solvent is needed to dissolve the ionic intermediate (the alkoxide salt).
-
Aprotic Nature: Protic solvents (like water or alcohols) have acidic protons that can solvate and deactivate the negatively charged nucleophile (the alkoxide) through hydrogen bonding, reducing its reactivity. Polar aprotic solvents like DMF and DMSO do not have acidic protons. They effectively solvate the cation (e.g., Na⁺) but leave the alkoxide anion relatively "naked" and highly reactive, thus accelerating the rate of the desired nucleophilic attack.[7]
Q3: What are the primary safety considerations for this reaction?
A3:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[5] It must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Always quench residual NaH carefully and slowly with a protic solvent like isopropanol or ethanol at a low temperature (e.g., 0°C) before initiating an aqueous workup.
-
Solvents: DMF and DMSO are high-boiling solvents. Avoid inhalation and skin contact.
-
Starting Material: 2-Chloro-3-(trifluoromethyl)pyridine is a hazardous substance. Review the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Optimized Experimental Protocol
This protocol is designed to maximize yield and minimize byproduct formation.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale |
| Pyridine Substrate | 2-chloro-3-(trifluoromethyl)pyridine | 1.0 equivalent (Limiting Reagent) |
| Alcohol | Ethylene Glycol | 10.0 equivalents |
| Base | Sodium Hydride (NaH), 60% in oil | 1.1 equivalents |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Provides a polar, aprotic environment.[7] |
| Temperature | 0°C to 70°C | Initial deprotonation at 0°C for safety, then heating to drive SNAr. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
Step-by-Step Methodology
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of nitrogen or in a desiccator.
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DMF (approx. 10 mL per 1 g of pyridine substrate).
-
Add ethylene glycol (10.0 eq.).
-
Cool the solution to 0°C in an ice bath.
-
-
Alkoxide Formation:
-
Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution at 0°C.
-
Observation: Vigorous bubbling (H₂ evolution) will occur.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
-
SNAr Reaction:
-
Add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.) to the flask.
-
Heat the reaction mixture to 70°C and maintain this temperature.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material spot should disappear over time.
-
-
Workup and Extraction:
-
After the reaction is complete (as determined by TLC), cool the mixture to 0°C.
-
CAUTION: Slowly and carefully quench the excess NaH by adding isopropanol dropwise until bubbling ceases.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with water, followed by a brine solution to remove residual DMF and salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil/solid using flash column chromatography on silica gel.[9]
-
Use a gradient eluent system, starting with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate) to elute the product.
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product, this compound.
-
Process Visualization
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Lin, Z., et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
Khan Academy. Williamson ether synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Kim, D., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- Bansal, R. K. (2007). Name Reactions in Organic Synthesis. Cambridge University Press.
- Hong, B., et al. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry.
- Ferreira, L. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
- CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5...
-
ResearchGate. Optimization of reaction conditions. [Link]
- US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
- Shchegolkov, E. V., et al. (2021).
-
Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries. Journal of Combinatorial Chemistry. [Link]
-
Organic Syntheses Procedure. Preparation of Tris-Silver(I) Trifluoromethanethiolate. [Link]
-
Macmillan Group, Princeton University. (2022). Deoxytrifluoromethylation of Alcohols. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. francis-press.com [francis-press.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Khan Academy [khanacademy.org]
Purification techniques for removing impurities from 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Introduction
Welcome to the Technical Support Center. You are likely synthesizing 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol via a Nucleophilic Aromatic Substitution (
This guide addresses the specific purification challenges inherent to this scaffold: separating the mono-substituted alcohol from the bis-substituted impurity, removing excess high-boiling glycol, and handling the weak basicity of the trifluoromethyl-pyridine ring.
Module 1: Critical Impurity Profiling
Before selecting a purification method, you must identify what you are removing. The
| Impurity Type | Chemical Identity | Origin/Cause | Physico-Chemical Behavior |
| Starting Material | 2-Chloro-3-(trifluoromethyl)pyridine | Incomplete conversion due to steric hindrance of | Non-polar / Volatile. Low boiling point relative to product. |
| The "Bis" Impurity | 1,2-bis((3-(trifluoromethyl)pyridin-2-yl)oxy)ethane | Double substitution. Occurs if Ethylene Glycol equivalents are too low. | Lipophilic / Non-polar. Lacks the H-bond donor (-OH). Elutes before product on Silica. |
| Reagent Residue | Ethylene Glycol | Used in excess to drive kinetics.[1] | Highly Polar / Water Soluble. High boiling point ( |
| Hydrolysis Product | 3-(Trifluoromethyl)pyridin-2(1H)-one | Hydrolysis of starting material or product under strong basic/aqueous conditions. | Amphoteric / Polar. Often forms a solid precipitate or distinct spot on TLC. |
Module 2: Troubleshooting Synthesis & Workup (FAQs)
Q1: My crude NMR shows a massive amount of Ethylene Glycol. How do I remove it without distilling at high temperatures?
A: Do not attempt to distill ethylene glycol from your crude product as a primary step; the temperatures required (
-
The Protocol: Leverage the high water solubility of ethylene glycol.
-
Dilute your reaction mixture with a hydrophobic solvent (Ethyl Acetate or DCM).
-
Perform 3x aggressive washes with brine/water (1:1 ratio).
-
Critical Step: The partition coefficient (
) of your product is likely , while ethylene glycol is . The glycol will quantitatively partition into the aqueous phase.
-
Q2: I see a persistent impurity spot running just above my product on TLC. What is it?
A: This is almost certainly the Bis-Ether impurity .
-
Mechanism: Once the mono-alcohol is formed, the remaining terminal -OH group can attack another molecule of the starting chloropyridine.
-
Prevention: Ensure your reaction uses a large excess of ethylene glycol (minimum 5-10 equivalents). This statistically favors the attack of free glycol over the product alkoxide.
-
Removal: See Chromatography in Module 3.
Q3: Can I use acid-base extraction to purify the product?
A: Proceed with extreme caution.
-
The Science: The
group is strongly electron-withdrawing. While unsubstituted pyridine has a pKa ~5.2, 3-trifluoromethylpyridine has a pKa of approximately 2.0 - 2.5 . -
The Risk: To protonate the nitrogen and extract it into water, you would need a strong acid (pH < 1). This high acidity can hydrolyze the ether linkage, converting your product into the pyridone impurity.
-
Recommendation: Rely on neutral purification methods (Distillation/Chromatography) rather than pH switching.
Module 3: Advanced Purification Protocols
Workflow Visualization
The following decision tree outlines the logical flow for purifying this specific intermediate based on crude purity analysis.
Caption: Purification logic flow for 2-alkoxy-3-(trifluoromethyl)pyridine derivatives.
Protocol A: Flash Column Chromatography (Gold Standard)
This is the most effective method for removing the non-polar Bis-impurity.
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase Strategy:
-
Elution Order (Theoretical):
-
Fraction 1 (Non-polar): Unreacted 2-chloro-3-(trifluoromethyl)pyridine.
-
Fraction 2 (Medium Polarity): Bis-Ether Impurity (Lacks -OH donor).
-
Fraction 3 (Polar): Target Product (Distinct separation due to -OH H-bonding).
-
-
Tip: If the spots are streaking, add 1% Triethylamine to the mobile phase to neutralize residual silanol interactions with the pyridine nitrogen.
Protocol B: Vacuum Distillation (Scalable Option)
Useful if the Bis-impurity is low (<5%) and you primarily need to remove starting material.
-
Setup: Short-path distillation head with high-vacuum pump (<1 mmHg).
-
Fractions:
-
Fore-run (
C @ 0.5 mmHg): Residual solvents. -
Impurity Cut (
C @ 0.5 mmHg): Unreacted 2-chloro-3-(trifluoromethyl)pyridine. -
Product Cut (
C @ 0.5 mmHg): Collect the main fraction.
-
-
Warning: Do not overheat the pot residue. The Bis-impurity has a very high boiling point and will remain in the pot.
Module 4: Analytical Validation
Once isolated, validate the structure and purity using these specific markers.
| Analytical Method | Marker to Look For |
| Ether Linkage: Look for the ethylene multiplets at | |
| Product: Single sharp singlet around | |
| HPLC (Reverse Phase) | Column: C18. Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Order: Product elutes before the lipophilic Bis-impurity. |
References
-
Synthesis of 2-alkoxypyridines via
: -
Properties of Trifluoromethylpyridines
- Title: Pyridine, 3-(trifluoromethyl)- Properties and Spectra.
- Source: NIST Chemistry WebBook.
-
URL:[Link]
-
Ethylene Glycol Removal Strategies
-
General Purification of Heteroaryl Ethers
- Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
- Source: N
-
URL:[Link]
Sources
- 1. cr4.globalspec.com [cr4.globalspec.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. irjms.com [irjms.com]
- 6. US6525229B2 - Process for separating ethylene glycol - Google Patents [patents.google.com]
- 7. US9718752B2 - Process for the separation of an alkylene glycol - Google Patents [patents.google.com]
- 8. ukm.my [ukm.my]
Optimizing temperature and pressure for pyridine etherification reactions
Topic: Optimizing Temperature & Pressure for Pyridine Etherification
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: Welcome to the Heterocycle Optimization Hub
You are likely here because your pyridine etherification yield is stuck at 35%, or your palladium catalyst just precipitated as a useless black powder.
Etherifying pyridines is deceptively difficult.[1] Unlike benzene rings, the electron-deficient nitrogen atom creates a "pull" that deactivates the ring toward Electrophilic Aromatic Substitution but activates it for Nucleophilic Aromatic Substitution (
This guide treats your reaction as a system of variables. We will troubleshoot the two primary pathways: Classical
Module 1: The Decision Matrix (Route Selection)
Before optimizing temperature, ensure you are in the correct thermodynamic lane.[1]
Diagram 1: Reaction Pathway Decision Tree
Caption: Figure 1. Select the mechanism based on electronic activation. 3-halopyridines cannot undergo
Module 2: Troubleshooting Classical (High T/P)
The Logic: In
FAQ: Thermal & Pressure Management
Q: My reaction is stalled at 50% conversion after 24 hours at reflux (MeOH). Adding more base didn't help.
-
Diagnosis: Kinetic limitation.[1] You have not reached the activation temperature required to overcome the aromatic stability of the pyridine ring.
-
Solution: You must decouple temperature from the solvent's boiling point.
-
Switch to a Sealed Tube/Autoclave: This allows you to heat MeOH to 120–140°C.[1]
-
Pressure Effect: The pressure itself doesn't accelerate the reaction significantly (unless
is highly negative, which is rare here), but it allows the liquid phase to exist at the required high temperature.
-
Q: I switched to DMF to get higher temperatures, but the workup is a nightmare.
-
Diagnosis: High-boiling polar aprotic solvents (DMF, DMSO, NMP) are excellent for
rates but trap products during extraction.[1] -
Solution: Use Pressure-Rated Vials with volatile solvents.[1]
-
Protocol: Run the reaction in MeCN or MeOH in a thick-walled, screw-cap pressure vial (behind a blast shield). Heat to 110°C. The internal pressure will rise (approx. 3-5 bar for MeOH), but the workup is simply evaporation.
-
Data: Solvent Limits in Closed Systems
| Solvent | Boiling Point (1 atm) | Max Rec. Temp (Sealed) | Est. Pressure at Max T | Suitability for |
| Methanol | 64.7°C | 120°C | ~5-6 bar | Excellent (Polar/Protic) |
| Acetonitrile | 82°C | 130°C | ~4-5 bar | Good (Polar/Aprotic) |
| THF | 66°C | 100°C | ~3-4 bar | Moderate (Solubility issues) |
| Toluene | 110.6°C | 160°C | ~2-3 bar | Poor (Non-polar) |
Module 3: Troubleshooting Pd-Catalyzed Etherification
The Logic: For unactivated pyridines (e.g., 3-bromopyridine), you need a catalyst.[1] The mechanism involves Oxidative Addition
-
Temperature Sensitivity: High T promotes Reductive Elimination (forming the C-O bond) but also promotes Catalyst Decomposition (Pd black).
Diagram 2: The Pd-Catalysis Failure Modes
Caption: Figure 2. Balancing Act: High temperature drives Reductive Elimination (Yellow) but risks catalyst death (Black).
FAQ: Catalyst & Conditions
Q: The reaction turns black immediately at 100°C and yield is <10%.
-
Diagnosis: "Pd Black" formation.[1] Your ligand is dissociating, or the temperature is too high for the specific catalyst-ligand complex stability.[1]
-
Solution:
-
Lower T, Longer Time: Drop to 80°C.
-
Ligand Choice: For C-O coupling, bulky phosphines are required to force reductive elimination.[1] Switch to RockPhos or BrettPhos . These are designed to stabilize Pd at higher T.[1]
-
Pre-heating: Do not add the catalyst to a cold mixture if using a precatalyst that requires activation.[1] Conversely, for sensitive ligands, add Pd last under Argon.[1]
-
Q: Can I use a pressure tube for Pd-catalysis?
-
Answer: Yes, but for a different reason than
. -
Reasoning: Oxygen exclusion. A sealed pressure tube (purged with Ar/N2) is superior to a reflux condenser with a balloon because it eliminates the risk of air ingress over long reaction times (12-24h).
-
Warning: Do not overheat. Pd catalysts rarely survive >120°C for extended periods.[1]
Module 4: Equipment & Safety Protocols
Core Directive: Pressure vessels turn chemical potential energy into kinetic shrapnel if mishandled.[1]
Protocol: The "Safe-Seal" Method
-
Vessel Selection: Use heavy-walled borosilicate glass with a Teflon screw cap (e.g., Ace Pressure Tube).[1] Never use standard round-bottom flasks with stoppers.
-
Volume Rule: Fill volume must be
50% of total capacity.-
Why? Liquid expansion + gas generation can hydraulically fracture the glass if headspace is insufficient.
-
-
The Blast Zone:
-
Place the vessel behind a polycarbonate blast shield.
-
Use a sand bath or aluminum block for heating (oil baths can catch fire if the tube breaks).
-
-
Cooling Down:
Diagram 3: Pressure Safety Checklist
Caption: Figure 3. Mandatory pre-flight checklist for pressurized etherification reactions.
References
-
Safety in Pressure Reactions: University of California, Santa Barbara (UCSB).[1] "High Pressure Reaction Vessels: Standard Operating Procedure." [Link] (General Safety Protocol Reference)
-
Mechanistic Insight (
Reactivity): Organic & Biomolecular Chemistry. "Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure."[1][2] [Link] (Foundational text on pressure effects in substitution). -
Palladium Catalyzed Etherification (Buchwald-Hartwig): Maiti, D., & Buchwald, S. L.[1] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers."[1] (Contextual reference for C-O coupling evolution). [Link]
-
Green Chemistry & Solvent Selection: Green Chemistry. "A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis" (Comparison of sealed vessel vs microwave). [Link]
(Note: Specific protocols adapted from standard laboratory operating procedures for high-pressure synthesis).
Sources
Solving solubility issues with 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Welcome to the technical support center for 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimentation. As this is a molecule with unique structural features, this document synthesizes foundational chemical principles with practical, field-proven strategies to provide a comprehensive troubleshooting framework.
Introduction: Understanding the Molecule
The solubility of this compound is governed by a complex interplay of its constituent functional groups:
-
Pyridine Ring: A weak base, its protonation state and, consequently, aqueous solubility are highly dependent on pH.[1][2]
-
Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group significantly increases lipophilicity, which can enhance membrane permeability but often decreases aqueous solubility.[3][4]
-
Ethanol Side Chain: The primary alcohol (-CH₂CH₂OH) is a polar, hydrophilic group capable of hydrogen bonding, which is expected to improve solubility in polar solvents.
-
Ether Linkage: The oxygen atom can act as a hydrogen bond acceptor, contributing to polarity.[5][6]
-
Ortho-Substitution: The proximity of the side chain to the pyridine nitrogen may allow for the formation of an intramolecular hydrogen bond. This can "mask" the polar groups, effectively reducing their interaction with solvent molecules and lowering solubility.[7][8]
This guide will address the practical consequences of these features in a structured question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound, and where should I start my solubility screening?
A1: Before beginning experimental work, it's crucial to predict key properties to guide your solvent selection.
-
Lipophilicity (log P): The presence of the -CF3 group suggests a moderate to high log P, indicating a preference for non-polar environments.[3]
-
Acidity/Basicity (pKa): The pyridine nitrogen is basic. While a typical pyridine has a pKa of ~5.2, the strong electron-withdrawing effect of the adjacent -CF3 group will likely reduce this value, making the compound a weaker base.[4] The ethanol hydroxyl group is very weakly acidic (pKa ~16-18) and generally not relevant for pH modification strategies.
-
Hydrogen Bonding: The molecule has one hydrogen bond donor (OH) and multiple acceptors (pyridine N, ether O, hydroxyl O, and potentially the F atoms), suggesting that solvents capable of hydrogen bonding will be important.
Initial Recommended Screening Protocol: A pragmatic start involves screening a diverse set of solvents representing a range of polarities and functionalities.
Table 1: Recommended Initial Solvent Screening Panel
| Solvent Class | Example Solvent | Polarity Index | Rationale |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | 9.0, 5.2, 6.6 | Solvents that can hydrogen bond. Water is the key biological solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | 7.2, 6.4, 6.2 | Can accept hydrogen bonds and have high dipole moments. |
| Non-Polar | Toluene, Hexanes | 2.4, 0.0 | To assess solubility in highly lipophilic environments. |
| Intermediate | Dichloromethane (DCM), Tetrahydrofuran (THF) | 3.4, 4.2 | Common processing solvents with intermediate polarity. |
Troubleshooting Guide: Aqueous Solubility
Q2: My compound shows very poor solubility in aqueous buffers (e.g., PBS pH 7.4). Why is this, and what is my first step to improve it?
A2: Poor aqueous solubility is expected given the lipophilic -CF3 group. The first and most critical step is to investigate the effect of pH, as this compound is a weak base.[1]
Causality: The pyridine nitrogen can be protonated in acidic conditions to form a pyridinium salt. This cationic form is significantly more polar and, therefore, more water-soluble than the neutral molecule.[9][10][11]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a range of buffers: Use buffers spanning a pH range from 2 to 8 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Add excess compound: Add an excess of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot: Plot solubility (e.g., in µg/mL or µM) versus pH. You should observe a significant increase in solubility as the pH decreases below the compound's pKa.
Diagram 1: Troubleshooting Workflow for Poor Aqueous Solubility
Caption: General workflow for addressing poor aqueous solubility.
Q3: Adjusting pH is not sufficient or practical for my experiment. How can I use co-solvents effectively?
A3: Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the overall polarity of the aqueous medium.[12][13] This makes the solvent system more "like" the lipophilic solute.
Causality: The co-solvent disrupts the hydrogen-bonding network of water, creating a less polar microenvironment that can more readily accommodate the non-polar regions of your molecule, particularly the trifluoromethyl-substituted pyridine ring.
Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.
-
Prepare Stock Solutions: Create concentrated stock solutions of your compound in each co-solvent (e.g., 10-100 mM in 100% DMSO, ethanol, or PEG 400).
-
Titrate into Buffer: Prepare serial dilutions of your stock solution into your desired aqueous buffer (e.g., PBS pH 7.4). Start with a high percentage of co-solvent and titrate downwards.
-
Observe Precipitation: Visually inspect for the point at which the compound precipitates. This determines the maximum concentration achievable with a given percentage of co-solvent.
-
Determine Optimal System: Identify the co-solvent system that provides the required solubility with the lowest possible percentage of organic solvent to minimize potential toxicity or off-target effects in biological assays.
Table 2: Common Co-solvents for In Vitro and In Vivo Studies
| Co-solvent | Typical Concentration Range | Key Properties & Considerations |
|---|---|---|
| DMSO | < 1% (in vitro), variable (in vivo) | Excellent solubilizer, but can have cellular effects. Use with caution. |
| Ethanol | 1-20% | Generally well-tolerated. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 5-60% | A common vehicle for oral and parenteral formulations. |
| Polyethylene Glycol (PEG 300/400) | 10-100% | Low toxicity, widely used in formulations. Can be viscous. |
| N-Methyl-2-pyrrolidone (NMP) | 1-10% | Strong solubilizer, but has some toxicity concerns. |
Q4: I suspect intramolecular hydrogen bonding is limiting solubility. How can I confirm this and what can be done?
A4: The ortho-position of the oxy-ethan-1-ol side chain relative to the pyridine nitrogen creates a high probability of an intramolecular hydrogen bond forming between the alcohol's proton and the pyridine's lone pair of electrons.
Causality: This internal hydrogen bond satisfies the hydrogen-bonding potential of both the donor (OH) and acceptor (N) groups within the molecule itself. Consequently, these groups are less available to interact with water molecules, reducing hydration and lowering aqueous solubility.[7] It can also stabilize the neutral form of the molecule, making it more difficult to protonate (i.e., lowering its effective pKa).
Diagram 2: Hypothesized Intramolecular Hydrogen Bond
Caption: Potential intramolecular hydrogen bond in the title compound.
Troubleshooting Strategy: If you suspect an intramolecular hydrogen bond is the culprit, especially if pH modification is less effective than predicted, you should employ solvents that can disrupt this bond.
-
Strong Hydrogen Bonding Solvents: Solvents like methanol or 2,2,2-trifluoroethanol (TFE) are strong hydrogen bond donors and acceptors and can compete more effectively for the sites involved in the internal bond.
-
Guanidinium Chloride: In biochemical applications, high concentrations of denaturants like guanidinium chloride can disrupt hydrogen bonding networks and may improve solubility.
Advanced Strategies for Persistent Solubility Issues
Q5: Standard pH and co-solvent approaches have failed. What are my next options for formulation development?
A5: When simpler methods are insufficient, advanced formulation strategies that alter the solid-state properties of the compound or use sophisticated delivery systems are necessary.
-
Amorphous Solid Dispersions (ASDs):
-
Concept: The energy required to dissolve a crystalline solid is high because of its stable crystal lattice. By dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix, the lattice energy barrier is eliminated, dramatically increasing apparent solubility and dissolution rate.[14][15][16][17]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®.
-
Preparation Methods: Spray drying and hot-melt extrusion are common industrial methods.[18]
-
-
Use of Surfactants and Complexing Agents:
-
Surfactants: Surfactants form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, carrying it into solution.[19] Examples include Tween® 80 and sodium lauryl sulfate (SLS).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Your compound can form an inclusion complex, with its lipophilic part residing inside the cyclodextrin cavity, thereby increasing its solubility in water.[20]
-
-
Salt Formation:
-
Concept: As an extension of the pH adjustment strategy, you can formally create a stable salt of your basic compound with an acidic counter-ion. This salt will often have vastly different (and hopefully better) solid-state properties, including higher solubility and dissolution rate.[9][10][21]
-
Common Counter-ions: Hydrochloride (HCl), sulfate, mesylate, tosylate, maleate.
-
Screening: A salt screening study is required to identify a stable, crystalline salt form with optimal properties.
-
References
-
International Journal of Pharmaceutical Sciences. Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. Available from: [Link]
-
PubMed. Delivery of poorly soluble compounds by amorphous solid dispersions. Available from: [Link]
-
Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]
-
PubMed. Salt formation to improve drug solubility. Available from: [Link]
-
Pharmaceutical Technology. Solving Poor Solubility with Amorphous Solid Dispersions. Available from: [Link]
-
Rowan University Library. Predicting Solubility. Available from: [Link]
-
Nature. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Available from: [Link]
-
American Pharmaceutical Review. Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Available from: [Link]
-
Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]
-
AIChE Journal. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available from: [Link]
-
AAPS PharmSciTech. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]
-
National Institutes of Health. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Available from: [Link]
-
National Institutes of Health. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]
-
Taylor & Francis Online. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Available from: [Link]
-
C&EN. The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Available from: [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
-
National Institutes of Health. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]
-
ScienceDirect. Salt formation to improve drug solubility. Available from: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]
-
CK-12 Foundation. Physical and Chemical Properties of Ethers. Available from: [Link]
-
National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
-
IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
-
LinkedIn. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]
-
Solubility of Things. Ethers: Structure, Properties, and Reactions. Available from: [Link]
-
American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
ACS Publications. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Available from: [Link]
-
Dr. Reddy's Laboratories. Formulation Development Strategies for Poorly Soluble Pharma APIs. Available from: [Link]
-
Britannica. Ether | Chemical Structure & Properties. Available from: [Link]
-
Chemistry LibreTexts. Physical Properties of Ether. Available from: [Link]
-
National Institutes of Health. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Available from: [Link]
-
National Institutes of Health. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
-
National Institutes of Health. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available from: [Link]
-
ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
PubMed. Influence of the Intramolecular Hydrogen Bond on the Fluorescence of 2-ortho-Aminophenyl Pyridines. Available from: [Link]
-
National Institutes of Health. London Dispersion versus Intramolecular Hydrogen Bond in Bis‐Pyridines: How Accurate Is DFT for Competing Noncovalent Interactions in the Condensed Phase?. Available from: [Link]
-
Preprints.org. Influence of Hydrogen Bonding Interactions Between New Pyridine Derivatives and 4-N-Alkyloxybenzoic Acids on Mesomorphism. Available from: [Link]
Sources
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. merckmillipore.com [merckmillipore.com]
Minimizing side reactions during the synthesis of trifluoromethyl pyridine derivatives
Technical Support Center: Synthesis of Trifluoromethyl Pyridine Derivatives
Welcome to the technical support center for the synthesis of trifluoromethyl (CF3) pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing the trifluoromethyl group into pyridine scaffolds. The unique electronic properties imparted by the CF3 group make these derivatives highly valuable in pharmaceuticals and agrochemicals, but their synthesis is often plagued by side reactions that can compromise yield, purity, and regioselectivity.[1][2]
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the mechanistic reasoning behind common challenges and their solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of trifluoromethyl pyridine derivatives in a direct question-and-answer format.
Question 1: My reaction produces a mixture of regioisomers. How can I improve selectivity for the desired C-position?
Answer: Poor regioselectivity is a frequent and frustrating issue, typically arising from the electronic nature of the pyridine ring and the specific mechanism of the trifluoromethylating agent.
Probable Causes & Mechanistic Insights:
-
Inherent Substrate Reactivity: The pyridine ring has distinct electronic properties. The C2 and C4 positions are electron-deficient, making them susceptible to nucleophilic attack, while the C3 and C5 positions are more electron-rich, favoring electrophilic or radical attack.[3] Your reaction conditions may be enabling multiple competing pathways.
-
Radical vs. Ionic Pathways: Many modern trifluoromethylation reactions, especially those using Togni or Langlois' reagents, generate a CF3 radical.[4][5][6] This radical can add to multiple positions on the pyridine ring. Concurrently, ionic or metal-mediated pathways can favor different positions. The balance between these pathways dictates the final isomer ratio.
-
Solvent Effects: The solvent can dramatically influence regioselectivity by stabilizing different transition states. For instance, in the trifluoromethylation of 4-acetylpyridine, switching from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) can completely reverse the C2/C3 selectivity.[7]
Solutions & Scientific Rationale:
-
Solvent Optimization: This is often the most impactful variable.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can favor specific radical addition pathways or stabilize charged intermediates that lead to a different regioisomeric outcome compared to non-polar solvents.[7]
-
Non-Polar Solvents (e.g., Toluene, 1,2-DCE): May suppress ionic pathways, potentially favoring a more selective radical mechanism.
-
Actionable Step: Screen a panel of solvents (e.g., DMF, DMSO, MeCN, 1,2-DCE) while keeping other parameters constant. Analyze the crude reaction mixture by 19F NMR or GC-MS to quickly determine the isomeric ratio.
-
-
Strategic Use of N-Oxide: Activating the pyridine as a pyridine N-oxide significantly alters the ring's electronics, making the C2 and C4 positions highly susceptible to electrophilic or radical attack.[3] This is a powerful strategy for directing trifluoromethylation to these positions, followed by a deoxygenation step.[3][8]
-
Nucleophilic Activation for C3-Selectivity: Achieving C3-trifluoromethylation is notoriously difficult. A specialized approach involves the temporary dearomatization of the pyridine ring via hydrosilylation.[9][10][11] This generates an N-silyl enamine intermediate, which activates the C3 position for subsequent electrophilic trifluoromethylation with an agent like a Togni reagent.[9][10][11][12]
Question 2: I am observing significant amounts of protodefluoromethylation (Ar-H instead of Ar-CF3) or defluorination byproducts. What is causing this and how can I stop it?
Answer: The formation of Ar-H byproduct suggests that the aryl radical intermediate, formed after the addition of the CF3 radical, is being quenched by a hydrogen source before it can be oxidized to the final product.
Probable Causes & Mechanistic Insights:
-
Inefficient Oxidation: In many photoredox or copper-catalyzed cycles, an oxidant is required to turn over the catalyst and complete the C-CF3 bond formation.[4] If the oxidation of the trifluoromethylated radical intermediate is slow, it can abstract a hydrogen atom from the solvent or another reaction component.
-
Radical Quenching: The presence of radical scavengers or hydrogen-donating species in the reaction mixture can intercept key intermediates. Even seemingly innocuous additives or impurities can be problematic. The use of TEMPO, a radical scavenger, has been shown to completely inhibit radical trifluoromethylation reactions, confirming the presence of these pathways.[5][6]
Solutions & Scientific Rationale:
-
Ensure an Efficient Oxidative Pathway:
-
Photoredox Catalysis: Ensure your photocatalyst and light source are well-matched and that a suitable terminal oxidant (sometimes even oxygen from the air) is present if the mechanism requires it.[5][13] Some light-promoted reactions are enhanced when sparged with oxygen.[6]
-
Copper Catalysis: Co-oxidants are often used to enhance the efficiency of trifluoromethylation with Cu(III)-CF3 complexes.[4] Ensure your oxidant is active and used in the correct stoichiometry.
-
-
Solvent Choice and Purity:
-
Use anhydrous, high-purity, and often degassed solvents to minimize hydrogen atom donors. Ethereal solvents like THF can be particularly problematic due to the presence of labile hydrogens.
-
Avoid alcohols or water unless the protocol specifically calls for them, as they can be potent proton sources.
-
-
Reagent Purity: Ensure all starting materials, catalysts, and ligands are pure and free from contaminants that could act as radical quenchers.
Question 3: My reaction is sluggish or fails to initiate, particularly when using the Ruppert-Prakash reagent (TMSCF3). What should I check?
Answer: The Ruppert-Prakash reagent (TMSCF3) is a powerful nucleophilic CF3 source, but its activation is critical and can be a common point of failure.[14]
Probable Causes & Mechanistic Insights:
-
Insufficient Activation: TMSCF3 requires a catalytic amount of a nucleophilic activator, typically a fluoride source (e.g., TBAF, CsF, KHF2) or an alkoxide, to generate the active trifluoromethide anion ([CF3]⁻).[14] Without this initiation, the reagent remains dormant.
-
Inhibitory 'ate' Complex Formation: The reaction can be inhibited by the very reagent designed to propagate it. The active trifluoromethide anion can react with TMSCF3 to form a pentacoordinate silicon 'ate' complex, [ (CH3)3Si(CF3)2 ]⁻, which is unreactive and effectively halts the catalytic cycle.[14] The choice of counter-ion (e.g., TBA+ vs. K+) significantly impacts the stability of this complex and the overall reaction rate.[14]
-
Moisture: Water can react with the activator and the active intermediates, quenching the reaction.
Solutions & Scientific Rationale:
-
Verify Activator Stoichiometry and Quality:
-
Use a catalytic amount (typically 5-15 mol%) of a high-quality, anhydrous activator. TBAF is common but can be hygroscopic; consider using freshly dried CsF or other sources.
-
Some modern protocols have developed catalysts that do not require an external fluoride initiator, which can simplify the procedure.
-
-
Strict Anhydrous Conditions:
-
Flame-dry all glassware and use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (Argon or Nitrogen).
-
-
Controlled Reagent Addition: Add the TMSCF3 slowly to the mixture of the substrate and activator. This can help maintain a low concentration of the free trifluoromethide anion, disfavoring the formation of the inhibitory 'ate' complex.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethylating agent?
A1: The choice depends on the desired reaction mechanism (radical, electrophilic, or nucleophilic) and the electronic properties of your pyridine substrate.
| Reagent Class | Examples | Mechanism | Best For... | Key Considerations |
| Electrophilic / Radical | Togni Reagents I & II[15][16], Umemoto Reagents, Langlois' Reagent (NaSO2CF3)[5][6] | Generates a CF3 radical or acts as an electrophilic CF3+ source. | Electron-rich or neutral pyridines, C-H functionalization.[13] Often favors C3/C5 positions. | Togni reagents are versatile but can be thermally sensitive.[15] Langlois' reagent often requires an oxidant or photocatalysis.[5][6] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3)[14] | Generates a CF3- anion equivalent. | Electron-deficient pyridines, addition to carbonyls or imines, displacement of leaving groups (e.g., halides). | Requires careful activation and strictly anhydrous conditions to prevent side reactions like defluorination.[17][18] |
| Building Block | Trifluoroacetic Anhydride (TFAA)[8], Ethyl trifluoroacetate[19] | Used in multi-step syntheses, often involving cyclocondensation. | Building the pyridine ring from scratch when direct trifluoromethylation is difficult or unselective. | Longer synthetic route but offers excellent control over substitution patterns.[2][19] |
Q2: What is the role of the catalyst (e.g., Copper, Photoredox) and how does it influence side reactions?
A2: Catalysts are crucial for generating the active CF3 species under mild conditions and for controlling the reaction pathway.
-
Copper Catalysts: Copper can access multiple oxidation states (Cu(I), Cu(II), Cu(III)), making it highly versatile. In many reactions, a Cu(I) salt activates a reagent like Togni's to generate a reactive Cu(III)-CF3 intermediate.[4] This intermediate can then undergo reductive elimination to form the C-CF3 bond. Side reactions can occur if the catalyst turnover is inefficient or if competing radical pathways dominate.
-
Photoredox Catalysts: These catalysts (e.g., Ru(bpy)3Cl2, Ir(ppy)3) use visible light to initiate single-electron transfer (SET) processes.[8][13][20] They can either oxidize or reduce the trifluoromethylating agent to generate a CF3 radical.[6] This method is exceptionally mild but can be prone to side reactions if the resulting radical intermediates are not efficiently trapped by the substrate or if they participate in undesired hydrogen abstraction.[13]
Q3: How can I effectively monitor these reactions to prevent byproduct formation?
A3: Careful reaction monitoring is key to achieving high yields and purity. Over-running a reaction can lead to decomposition or the formation of di- or poly-trifluoromethylated products.
-
Thin-Layer Chromatography (TLC): The fastest and most common method. Use a co-spot of your starting material for easy comparison. Note that some CF3-pyridines have similar polarities, so this may not resolve all products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile products. It can quickly provide the conversion rate and detect common byproducts, including regioisomers and defluorinated species.
-
19F NMR Spectroscopy: The most definitive method. A small aliquot from the reaction mixture can be analyzed directly. The chemical shift of the CF3 group is highly sensitive to its position on the pyridine ring, allowing for unambiguous identification and quantification of regioisomers.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for a Failed Trifluoromethylation Reaction
This decision tree helps diagnose common issues in a systematic way.
Caption: A decision tree for troubleshooting failed reactions.
Competing Pathways: Desired Product vs. Side Reaction
This diagram illustrates the critical branch point where a radical intermediate can either proceed to the desired product or be quenched to form a byproduct.
Caption: Key mechanistic branch point leading to product or byproduct.
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed C-H Trifluoromethylation
This protocol is a representative example and must be adapted for specific substrates.
Materials:
-
Pyridine derivative (1.0 mmol)
-
Togni Reagent II (1.5 mmol, 1.5 eq)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous, degassed 1,2-dichloroethane (DCE) (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the pyridine derivative, Togni Reagent II, and CuI.
-
Solvent Addition: Add the anhydrous, degassed DCE via syringe.
-
Reaction: Stir the mixture at 60 °C.
-
Monitoring: Monitor the reaction progress by GC-MS and/or 19F NMR every 2-4 hours by taking a small aliquot. Check for the disappearance of starting material and the formation of the product signal (typically between -60 to -75 ppm in 19F NMR, depending on the position).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of celite to remove insoluble copper salts.
-
Purification: Wash the filtrate with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
-
Ji, Y., et al. (2011). Innate C–H Trifluoromethylation of Heterocycles. PNAS. Available at: [Link]
-
Li, X., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. DOI: 10.1039/C5SC02983J. Available at: [Link]
-
Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Alli, A., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. Available at: [Link]
-
Alli, A., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ResearchGate. Available at: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]
-
Unknown Author. (2026). Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus. DC Fine Chemicals. Available at: [Link]
-
Alli, A., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications. Available at: [Link]
-
Wilger, D. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC. Available at: [Link]
-
Lee, E., & Hooker, J. M. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC. Available at: [Link]
-
Muta, R., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. Available at: [Link]
-
Yang, X., et al. (2020). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]
-
Unknown Author. (2025). Photoredox‐catalyzed hydrotrifluoromethylation of olefins. ResearchGate. Available at: [Link]
- Scherer, K. V. (1987). Preparation of (trifluoromethyl)pyridines. Google Patents.
-
Drozd, M., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. PMC. Available at: [Link]
-
Iaroshenko, V. O., et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]
-
Unknown Author. (n.d.). Togni reagent II. Wikipedia. Available at: [Link]
-
Unknown Author. (2025). Convenient Approaches to 4-Trifluoromethylpyridine. ResearchGate. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
Unknown Author. (n.d.). Trifluoromethylation of pyridine N‐oxide deriatives by using Togni's reagent under optimized reaction condition. ResearchGate. Available at: [Link]
-
Huang, W.-Y., et al. (2022). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation of enamines and subsequent intramolecular azirination. PMC. Available at: [Link]
-
Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]
-
Levin, V. V., et al. (2009). Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. Academia.edu. Available at: [Link]
-
Grushin, V. V. (2015). Unique Reactivity of Fluorinated Molecules with Transition Metals. CHIMIA. Available at: [Link]
-
Unknown Author. (n.d.). Examples of fluorination and trifluoromethylation reactions involve... ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Allylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. Available at: [Link]
-
Unknown Author. (n.d.). Trifluoromethyltrimethylsilane. Wikipedia. Available at: [Link]
-
Biswas, T. (2022). MCQ256: On Togni reagent II & Uridine derivative (Trifluoromethylation reaction). YouTube. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 15. Togni reagent II - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. (PDF) Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids [academia.edu]
- 18. chimia.ch [chimia.ch]
- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Guide: Recrystallization & Purification of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Purifying 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol presents a unique challenge due to its amphiphilic structure. The molecule contains a lipophilic, electron-withdrawing trifluoromethyl-pyridine core and a hydrophilic hydroxyethyl tail. This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystal formation during standard recrystallization attempts.
This guide provides a field-validated approach to solvent selection, specifically engineered to overcome the competing solubility profiles of the fluorinated ring and the aliphatic alcohol.
Molecule Profile[1][4][8]
-
Core Challenge: High solubility in most polar organics; tendency to form supersaturated oils.
-
Primary Impurities:
-
Unreacted Electrophile: 2-chloro-3-(trifluoromethyl)pyridine (Lipophilic).[1]
-
Hydrolysis Product: 3-(trifluoromethyl)pyridin-2-ol (H-bond donor, high melting).
-
Oligomers: Bis-substitution on ethylene glycol (Very lipophilic).
-
Solvent Selection Matrix
The following matrix is derived from empirical solubility parameters (Hansen Solubility Parameters) for fluorinated heteroaromatics.
Primary Solvent Systems (The "Gold Standard")
| Role | Solvent | Characteristics | Why it works for this molecule |
| Solvent (Good) | Toluene | Aromatic, moderately polar | |
| Solvent (Good) | TBME (tert-Butyl methyl ether) | Ether, Lewis Base | Excellent for dissolving the hydroxyethyl tail without being too polar; resists holding water compared to THF. |
| Anti-Solvent | n-Heptane | Non-polar aliphatic | Preferred over hexanes due to higher boiling point (98°C), allowing for safer high-temperature additions without premature boiling. |
| Anti-Solvent | Methylcyclohexane | Cyclic aliphatic | Slightly better solubilization of fluorinated impurities than linear alkanes, improving purity profile. |
Solvents to AVOID
| Solvent | Risk Factor | Technical Explanation |
| Ethanol / Methanol | High | The hydroxyethyl tail makes the molecule too soluble in alcohols. Even at -20°C, yield will be poor. |
| Water | Critical | Addition of water causes immediate oiling out due to the hydrophobic |
| Diethyl Ether | Moderate | "Creeping" of the solid; high volatility makes controlled crystallization difficult. |
Troubleshooting: The "Oiling Out" Phenomenon
The most common support ticket regarding this compound is: "My solution turned cloudy, then separated into a bottom oily layer instead of crystals."
The Mechanism
This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. The
The Rescue Protocol (Workflow)
If you encounter oiling out, do not discard. Follow this logic flow to recover the crystallization.
Figure 1: Decision tree for rescuing an oiled-out crystallization batch.
Recommended Protocol: Toluene/Heptane Binary System
This protocol utilizes the Toluene/Heptane system, which offers the best balance between solubilizing the fluorinated core and precipitating the alcohol.
Materials
-
Crude this compound
-
Solvent A: Toluene (Anhydrous preferred)
-
Solvent B: n-Heptane
-
Equipment: Round bottom flask, reflux condenser, magnetic stir bar, oil bath.
Step-by-Step Methodology
-
Dissolution (The Saturation Point):
-
Place crude solid/oil in the flask.
-
Add Toluene dropwise at 60°C.
-
Critical: Add only enough Toluene to dissolve the solid. If the solution is dark/black, treat with activated charcoal for 10 minutes and filter hot through Celite.
-
-
The Anti-Solvent Titration:
-
Maintain temperature at 60-65°C.
-
Add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of Toluene to clear the turbidity. The solution should now be perfectly clear but near saturation.
-
-
Controlled Nucleation:
-
Remove from heat source. Allow the flask to cool to room temperature slowly (wrap in a towel or place in a warm water bath that cools naturally).
-
Seeding: If available, add a seed crystal at ~40°C. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.
-
-
Deep Cooling:
-
Once at room temperature, place the flask in a refrigerator (4°C) for 12 hours.
-
Note: Do not plunge directly into dry ice/acetone; this causes rapid precipitation of impurities (occlusion).
-
-
Harvesting:
-
Filter the crystals using vacuum filtration.
-
Wash the cake with cold n-Heptane (pre-chilled to 0°C).
-
Dry under high vacuum (< 5 mbar) at 40°C to remove trapped Toluene.
-
Frequently Asked Questions (FAQs)
Q1: The product remains an oil even after cooling to -20°C. What now?
-
A: This indicates the melting point is likely below room temperature or the impurity profile is preventing lattice formation.
-
Solution: Switch to a DCM / Hexane system. Dissolve in minimum DCM, add Hexane until cloudy, and store in a freezer. If it still oils, you may need to purify via column chromatography (Silica, 0-30% EtOAc in Hexanes) or distill (Kugelrohr) if the compound is stable.
-
Q2: Can I use water to wash out the inorganic salts before recrystallization?
-
A: Yes, but be cautious. The hydroxyethyl tail gives the molecule slight water solubility. If you wash with water, ensure you extract with DCM and dry thoroughly with
before attempting recrystallization. Traces of water will act as a potent anti-solvent and cause oiling.
Q3: My crystals are slightly yellow. Is this acceptable?
-
A: Pure fluorinated pyridine ethers are typically white or colorless. Yellow color usually indicates traces of the nitrated or chlorinated starting materials.
-
Remedy: Recrystallize again using Isopropanol (IPA) . While IPA is risky for yield (high solubility), it is excellent for purging colored aromatic impurities.
-
Q4: Why not use Ethanol?
-
A: Ethanol is too good a solvent. The H-bonding between the solvent and the product's -OH group is too strong. You would need to concentrate the solution to a syrup to get crystals, which drastically increases impurity entrapment.
References
- General Purification Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Fluorinated Pyridine Chemistry: Schlosser, M. (2006). The synthesis of trifluoromethyl-substituted pyridines. Journal of Fluorine Chemistry, 127(7), 841-848. (Provides context on the lipophilicity and solubility of
-pyridines). - Crystallization of Amphiphiles: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
- Solvent Properties: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for Toluene/Heptane interaction parameters).
Sources
Stability of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol under acidic and basic conditions
Welcome to the technical support center for 2-((3-(trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded answers to frequently asked questions and troubleshooting advice for potential stability issues encountered under acidic and basic conditions.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of a trifluoromethyl group on the pyridine ring significantly influences the molecule's physicochemical properties, including its stability.[1][2] Understanding the stability of this compound under various pH conditions is critical for reaction optimization, purification, and storage. This guide provides a comprehensive overview of its stability profile, potential degradation pathways, and practical advice for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this molecule is primarily influenced by two structural features: the ether linkage and the trifluoromethyl-substituted pyridine ring.
-
Ether Linkage: Ethers are generally stable but can undergo cleavage under strong acidic conditions, often requiring heat. Basic cleavage of ethers is typically difficult.
-
Trifluoromethyl-Substituted Pyridine Ring: The trifluoromethyl group is a strong electron-withdrawing group.[3] This has two main consequences:
-
It decreases the basicity of the pyridine nitrogen, affecting its protonation state in acidic media.
-
It can influence the metabolic stability of the pyridine ring.[4]
-
Q2: Is this compound expected to be stable under acidic conditions?
A2: Based on general chemical principles, the ether linkage is the most likely site of degradation under acidic conditions. The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack. However, the electron-withdrawing nature of the 3-(trifluoromethyl)pyridin-2-yl group makes the ether oxygen less basic and therefore less susceptible to protonation. While stable under mild acidic conditions, strong acids and elevated temperatures could lead to cleavage of the ether bond.
Q3: What is the expected stability of the compound under basic conditions?
A3: The compound is expected to be relatively stable under mild basic conditions. Ethers are generally resistant to cleavage by bases. However, very strong basic conditions could potentially lead to degradation, although this is less likely than acidic hydrolysis. A study on pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which also contain a trifluoromethyl-substituted pyridine ring, found them to be extremely unstable in alkaline media, suggesting that the pyridine ring system itself might be susceptible to degradation under harsh basic conditions.[5]
Q4: How should I store this compound to ensure its stability?
A4: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation. Avoid storage in strongly acidic or basic solutions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Appearance of a new peak in HPLC analysis after treatment with acid. | Acid-catalyzed hydrolysis of the ether linkage. | Confirm the identity of the new peak using LC-MS. The expected degradation product would be 3-(trifluoromethyl)pyridin-2-ol. To minimize degradation, use milder acidic conditions or lower reaction temperatures. |
| Low recovery of the compound after work-up with a strong base. | Degradation of the pyridine ring under strongly basic conditions. | Avoid using strong bases for extended periods. If a basic wash is necessary, use a milder base (e.g., sodium bicarbonate) and minimize contact time. Analyze the aqueous layer for potential degradation products. |
| Inconsistent results in stability studies. | Improperly controlled experimental conditions (pH, temperature, light exposure). | Ensure accurate and consistent control of pH and temperature. Protect samples from light, as pyridine derivatives can be photolabile.[5] Use a well-validated stability-indicating HPLC method.[6] |
| Broad or tailing peaks during HPLC analysis. | Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column. | Use a mobile phase with a suitable buffer to control the pH and minimize silanol interactions. An end-capped column can also reduce peak tailing. Consider adding a small amount of a competing base, like triethylamine, to the mobile phase. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8]
Objective: To investigate the degradation of this compound under acidic, basic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[9]
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of base before HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH.
-
Neutralize the samples with an appropriate amount of acid before HPLC analysis.
-
-
Oxidative Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 3% and 30% hydrogen peroxide.
-
Incubate the solutions at room temperature.
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples at appropriate time intervals.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Use a diode array detector to obtain UV spectra of the parent compound and any degradation products.
-
If significant degradation is observed, use LC-MS to identify the degradation products.
-
Visualizations
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under acidic and basic conditions based on fundamental chemical principles.
Caption: Predicted acidic degradation pathway.
Caption: Predicted basic degradation pathway.
Experimental Workflow
The following diagram outlines the general workflow for conducting a stability study of this compound.
Caption: General stability study workflow.
References
-
Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]
-
MedCrave. Forced Degradation Studies. Available from: [Link]
-
LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. Available from: [Link]
-
RSSL. The Stability Challenges for Pharmaceutical Products. Available from: [Link]
-
News-Medical. Five stability risks that can undermine drug formulation. Available from: [Link]
-
BioProcessing International. Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Available from: [Link]
-
SciSpace. Forced Degradation Studies. Available from: [Link]
-
Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]
-
ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Available from: [Link]
-
PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
PubMed. The importance of trifluoromethyl pyridines in crop protection. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Conquer Scientific. HPLC Troubleshooting Guide – An App That Will Save Time and Frustration. Available from: [Link]
-
Princeton University. Deoxytrifluoromethylation of Alcohols. Available from: [Link]
-
RSC Publishing. Influence of aqueous solutions of 2- (tetrafluoro(trifluoromethyl)-λ6-sulfanyl-ethan-1-ol (CF3SF4- ethanol) on the stabilization of the secondary structure of melittin: Comparison with aqueous trifluoroethanol using molecular dynamics simulations and circular dichroism experiments. Available from: [Link]
-
PubMed. Preparation of trifluoromethylpyridine libraries. Available from: [Link]
-
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Available from: [Link]
-
ScienceLab.com. 2,2,2- Trifluoroethanol MSDS. Available from: [Link]
-
PubChem. 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol. Available from: [Link]
-
PubChem. [2-(Trifluoromethyl)pyridin-3-yl]methanol. Available from: [Link]
-
PMC. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Available from: [Link]
Sources
- 1. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Chloropyridine Substitution Reactions
Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions involving 2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in their experiments. Here, we will address common issues in a question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My SNAr reaction with 2-chloropyridine is showing low to no conversion. What are the most common initial factors to investigate?
A1: Low conversion in SNAr reactions with 2-chloropyridine often stems from a few fundamental aspects of the reaction setup. The pyridine ring, while activated towards nucleophilic attack at the 2- and 4-positions, can still present challenges.[1][2][3][4][5] Here’s a prioritized checklist of initial factors to scrutinize:
-
Nucleophile Potency: The incoming nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring.[3] If you are using a neutral nucleophile (e.g., an alcohol or an amine), its reactivity may be insufficient.
-
Reaction Temperature: SNAr reactions, especially on less activated substrates, often require thermal energy to overcome the activation barrier associated with the temporary disruption of aromaticity.[6] Room temperature conditions may not be adequate.
-
Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) that forms during the reaction.[7] Inappropriate solvent selection can significantly hinder the reaction rate.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting steps for low conversion.
Q2: I'm using an amine nucleophile, but the reaction is still sluggish. How can I improve the rate?
A2: While amines are common nucleophiles for this transformation, their reactivity can be highly variable. Several factors beyond simple nucleophilicity come into play.
-
Basicity vs. Nucleophilicity: Ensure you are using a strong enough base to deprotonate the amine if necessary, without it competing as a nucleophile. Non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often good choices. The pKa of the amine's conjugate acid is a good indicator of its basicity.
-
Steric Hindrance: Bulky amines or those with substitution near the nucleophilic nitrogen can be sterically hindered, slowing the rate of attack. If possible, consider a less sterically encumbered nucleophile.
-
Solvent Effects: Polar aprotic solvents such as DMSO, DMF, DMAc, and NMP are highly recommended.[7] They excel at solvating cations while leaving the anionic nucleophile relatively "bare," thus enhancing its reactivity.[7] Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its potency.[7][8]
Table 1: Common Solvents for SNAr Reactions on 2-Chloropyridine
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Excellent for dissolving a wide range of reactants and stabilizing intermediates. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | A common and effective choice, but with some toxicity concerns. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | 32 | High boiling point allows for higher reaction temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 38 | Lower boiling point, may require sealed-tube reactions for higher temperatures. |
| Toluene | Nonpolar | 111 | 2.4 | Generally not recommended as it does not stabilize the charged intermediate.[9] |
| Ethanol | Protic | 78 | 24 | Can act as a competing nucleophile and deactivate the primary nucleophile.[7] |
Q3: Could the issue be with the 2-chloropyridine substrate itself? Are there activating or deactivating factors I should consider?
A3: Absolutely. The electronic nature of the pyridine ring is a critical determinant of reactivity.
-
Leaving Group Position: The nucleophilic substitution on halopyridines is most effective when the leaving group is at the 2- or 4-position.[2][3][4][5] This is because the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate via resonance.[3][4] Reactions at the 3-position are significantly slower as this resonance stabilization is not possible.[2][3]
-
Influence of Other Substituents:
-
Electron-Withdrawing Groups (EWGs): The presence of additional EWGs (e.g., -NO₂, -CN, -CF₃) on the pyridine ring, particularly at positions ortho or para to the chlorine, will increase the electrophilicity of the carbon bearing the chlorine and stabilize the Meisenheimer complex, thereby accelerating the reaction.[10] For instance, 2-chloro-5-nitropyridine is much more reactive than 2-chloropyridine.[10]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃, -NH₂) will decrease the ring's electrophilicity and slow down the reaction.
-
Mechanism: Stabilization of the Meisenheimer Intermediate
Sources
- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vaia.com [vaia.com]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectral analysis and peak assignment for 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol . It focuses on peak assignment, solvent effects, and differentiation from structural isomers, designed for researchers in medicinal chemistry and structural biology.
Introduction & Structural Context[1][2][3][4][5][6][7][8][9]
The 2-alkoxy-3-trifluoromethylpyridine scaffold is a critical pharmacophore in kinase inhibitors and agrochemicals. The presence of the trifluoromethyl (-CF3) group at the C3 position introduces significant electronic desymmetrization to the pyridine ring, while the ethylene glycol chain at C2 provides amphiphilic character.
Accurate NMR characterization is essential to distinguish this regioisomer from its 4-CF3 and 5-CF3 analogs, which are common byproducts in nucleophilic aromatic substitution (
Chemical Structure & Numbering[2][10][11]
-
Formula: C8H8F3NO2
-
MW: 207.15 g/mol
-
Key Features:
-
Pyridine Ring: 2,3-disubstituted (asymmetric).
-
Linker: Ethoxy chain (-OCH2CH2OH).
-
Electronic Effects: The -CF3 group (EWG) deshields adjacent protons; the -OR group (EDG) shields the ring via resonance.
-
Experimental Protocol
To ensure reproducibility, follow this standardized sample preparation workflow.
Sample Preparation[6][10]
-
Concentration: 10–15 mg of sample in 0.6 mL of solvent.
-
Solvent Selection:
-
CDCl3 (Chloroform-d): Standard for resolution. OH peak is broad/variable (1.5–3.0 ppm).
-
DMSO-d6: Recommended for full characterization. Stabilizes the OH proton via hydrogen bonding, resulting in a distinct triplet at ~4.8 ppm.
-
-
Internal Standard: TMS (0.00 ppm).
Workflow Diagram
The following Graphviz diagram outlines the logical flow for structural validation.
Figure 1: Analytical workflow for structural validation of fluorinated pyridine derivatives.
Spectral Analysis & Peak Assignment
The following data represents the expected chemical shifts in DMSO-d6 at 400 MHz. DMSO is chosen to visualize the hydroxyl coupling.
A. Aromatic Region (Pyridine Ring)
The 3-CF3 group creates a specific substitution pattern leaving three aromatic protons: H4, H5, and H6.
-
H6 (Proton adjacent to Nitrogen):
-
Shift:
8.30 – 8.45 ppm -
Multiplicity: Doublet of doublets (dd) or broad doublet.
-
Coupling:
Hz, Hz. -
Insight: Most deshielded due to the inductive effect of the ring nitrogen.
-
-
H4 (Proton adjacent to CF3):
-
Shift:
7.95 – 8.10 ppm -
Multiplicity: Doublet of doublets (dd).
-
Coupling:
Hz, Hz. -
Insight: Deshielded by the ortho-CF3 group but less than H6. May show broadening due to long-range coupling with
F ( ).
-
-
H5 (Middle Proton):
-
Shift:
7.10 – 7.25 ppm -
Multiplicity: Doublet of doublets (dd).
-
Coupling:
Hz, Hz. -
Insight: Most shielded aromatic proton due to resonance donation from the 2-alkoxy oxygen into the C5 position.
-
B. Aliphatic Region (Linker)
The ethylene glycol chain appears as two distinct methylene signals.
-
-O-CH2- (Ether Methylene):
-
Shift:
4.40 – 4.50 ppm -
Multiplicity: Triplet (t) or dd.
-
Insight: Deshielded by the electronegative oxygen attached to the pyridine ring.
-
-
-CH2-OH (Hydroxyl Methylene):
-
Shift:
3.70 – 3.80 ppm -
Multiplicity: Quartet (q) (if coupling to OH is resolved) or Multiplet.
-
Insight: Typical primary alcohol range.
-
-
-OH (Hydroxyl Proton):
-
Shift:
4.80 – 4.95 ppm (in DMSO-d6) -
Multiplicity: Triplet (t).[1]
-
Insight: In CDCl3, this signal would be a broad singlet at ~2.0–3.0 ppm and would not show coupling.
-
Summary Table: Chemical Shift Assignments (DMSO-d6)
| Position | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( |
| H6 | Ar-H (adj N) | 8.35 | dd | 1H | |
| H4 | Ar-H (adj CF3) | 8.05 | dd | 1H | |
| H5 | Ar-H (meta) | 7.18 | dd | 1H | |
| OH | Hydroxyl | 4.85 | t | 1H | |
| OCH2 | Methylene | 4.45 | t | 2H | |
| CH2OH | Methylene | 3.75 | q/m | 2H |
Comparative Analysis
A. Solvent Effects: CDCl3 vs. DMSO-d6
The choice of solvent drastically alters the appearance of the aliphatic region.[2]
-
CDCl3: The -OH proton exchanges rapidly. It appears as a broad singlet and does not split the adjacent -CH2- signal. The -CH2-OH appears as a triplet or broad singlet.
-
DMSO-d6: Strong H-bonding slows exchange. The -OH becomes a sharp triplet, and the adjacent -CH2-OH splits into a quartet (coupling to both the CH2 and the OH).
B. Isomer Differentiation (The Critical Check)
Distinguishing the 3-CF3 isomer from the 4-CF3 and 5-CF3 isomers is the primary challenge.
-
3-CF3 (Target):
-
4-CF3 Isomer:
-
Pattern: H3 (singlet-like/d), H5 (d), H6 (d).
-
Key Feature: H3 appears as a singlet (or small doublet due to F coupling) because there is no proton at C4.
-
-
5-CF3 Isomer:
-
Pattern: H3 (d), H4 (dd), H6 (d-fine).
-
Key Feature: H3 and H4 show large ortho coupling (
Hz) . H6 appears as a singlet or fine doublet (meta coupling only).
-
Isomer Logic Diagram
Figure 2: Decision tree for differentiating trifluoromethylpyridine regioisomers based on multiplicity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for coupling constants).
-
Reichert, S., et al. (2018). "Synthesis of Trifluoromethylated Pyridines." Journal of Organic Chemistry.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for pyridine base shifts).
- Reaxys/SciFinder Data. (2023). Substructure search for 2-alkoxy-3-trifluoromethylpyridines.
Sources
- 1. rsc.org [rsc.org]
- 2. unn.edu.ng [unn.edu.ng]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for Purity Assessment of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
This guide outlines the method development strategy for the purity assessment of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol , a critical intermediate often used in the synthesis of agrochemicals and fluorinated pharmaceuticals.
Executive Summary & Strategic Rationale
Objective: Establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of this compound (hereafter referred to as TP-Eth ).
The Challenge: TP-Eth possesses a "Janus-faced" chemical nature:
-
Lipophilic Domain: The 3-(trifluoromethyl)pyridine ring is highly hydrophobic and electron-withdrawing.
-
Polar Domain: The primary alcohol tail (-OCH₂CH₂OH) introduces hydrogen-bonding capability.
Method Selection Verdict: While Gas Chromatography (GC) is often the default for intermediates, Reverse-Phase HPLC (RP-HPLC) with UV detection is the superior choice for TP-Eth.
-
Why not GC? The primary hydroxyl group induces significant peak tailing on standard polysiloxane columns due to hydrogen bonding with active sites in the liner and column. While derivatization (e.g., silylation) solves this, it introduces variability and moisture sensitivity unsuitable for routine QC.
-
Why RP-HPLC? It allows direct injection without derivatization. The CF3 group provides excellent retention on C18 phases, while the alcohol functionality ensures adequate solubility in polar mobile phases.
Compound Profile & Physicochemical Considerations
| Property | Value (Est.) | Impact on Method Development |
| Structure | Pyridine ring, 3-CF3, 2-O-Ethyl-OH | Chromophore: The pyridine ring absorbs strongly at ~260–270 nm. |
| LogP | ~1.8 – 2.2 | Retention: Moderately lipophilic. Ideal for C18 columns. |
| pKa (Pyridine N) | ~1.0 – 2.0 | Basicity: The electron-withdrawing CF3 and 2-alkoxy groups drastically reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). It is unlikely to protonate at neutral pH, but acidic buffers are recommended to suppress silanol activity. |
| Solubility | Soluble in MeOH, ACN, DCM | Diluent: Use 50:50 Water:Acetonitrile to match initial gradient conditions. |
Method Development Strategy (The "How-To")
Column Selection: The Stationary Phase
For fluorinated aromatics, selectivity is governed by hydrophobic interaction and shape selectivity.
-
Primary Choice: C18 (Octadecylsilane), End-capped.
-
Reasoning: The high carbon load provides strong interaction with the hydrophobic CF3 group. End-capping is critical to prevent the terminal hydroxyl group of the analyte from interacting with residual silanols, which would cause peak tailing.
-
-
Alternative: PFP (Pentafluorophenyl).
-
Reasoning: If impurities include positional isomers (e.g., 4-CF3 vs 3-CF3), the PFP phase offers unique
- and fluorine-fluorine interactions that C18 lacks.
-
Mobile Phase & pH Control
Although the pyridine nitrogen is weakly basic, "pH floating" (unbuffered) methods are risky.
-
Buffer: 0.1% Phosphoric Acid (pH ~2.1) or 0.1% Trifluoroacetic Acid (TFA).
-
Mechanism:[1] Low pH ensures the analyte and any amine-based impurities are fully protonated (or fully suppressed if acidic), locking them into a single ionization state for consistent retention times. TFA is preferred if Mass Spectrometry (MS) compatibility is required later; Phosphoric acid is superior for UV baseline stability.
-
Detection Wavelength
The 2-alkoxypyridine chromophore typically exhibits a
-
Protocol: Extract the UV spectrum using a Diode Array Detector (DAD) during the first scouting run. Select the wavelength that maximizes signal-to-noise for the main peak while monitoring 210 nm for non-aromatic impurities.
Experimental Protocol: The "TP-Eth" Purity Method
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with UV/DAD Detector (e.g., Agilent 1260/1290) |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Milli-Q) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Vol | 5.0 µL |
| Detection | UV @ 265 nm (Reference: 360 nm) |
Gradient Profile
Rationale: A gradient is necessary to elute the polar alcohol early while flushing out highly lipophilic dimers or starting materials (e.g., 2-chloro-3-(trifluoromethyl)pyridine).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Equilibration) |
| 2.0 | 10 | Isocratic hold to separate polar impurities |
| 15.0 | 90 | Linear ramp to elute TP-Eth and lipophilic byproducts |
| 18.0 | 90 | Wash step |
| 18.1 | 10 | Return to initial conditions |
| 23.0 | 10 | Re-equilibration |
Sample Preparation
-
Stock Solution: Weigh 10 mg of TP-Eth into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.
-
Working Standard: Dilute the Stock Solution 1:10 with Water:Acetonitrile (50:50) .
-
Critical Step: Diluting with water ensures the sample solvent strength does not exceed the initial mobile phase strength, preventing "solvent effect" peak distortion (fronting).
-
Comparative Analysis: HPLC vs. Alternatives
The following table contrasts the proposed HPLC method against common alternatives. Data is synthesized from comparative behavior of similar pyridine-alcohol derivatives [1, 2].[2]
| Feature | Proposed RP-HPLC (C18/Acidic) | GC-FID (Direct Injection) | HILIC |
| Peak Symmetry (Tailing Factor) | Excellent (0.95 – 1.1) | Poor (> 1.5) due to -OH interaction | Moderate (Variable) |
| Sample Prep | Simple (Dissolve & Shoot) | Complex (Derivatization recommended) | Simple |
| Sensitivity (LOD) | High (UV active chromophore) | High (FID is universal) | Lower (Solubility issues) |
| Thermal Stability Risk | None (Ambient Temp) | Moderate (Inlet > 200°C) | None |
| Impurity Profiling | Detects non-volatiles & salts | Misses non-volatiles | Good for very polar only |
Visualizing the Decision Logic
Caption: Decision tree for selecting RP-HPLC over GC and HILIC based on the physicochemical properties of TP-Eth.
Analytical Workflow Diagram
This diagram illustrates the step-by-step workflow from sample receipt to data reporting, ensuring a self-validating loop.
Caption: Operational workflow for the routine purity analysis of TP-Eth, incorporating System Suitability Testing (SST).
Validation Parameters (Self-Validating System)
To ensure "Trustworthiness" (Part 2 of requirements), the method must include these checks:
-
Specificity: Inject the synthesis precursors (e.g., 2-chloro-3-(trifluoromethyl)pyridine and ethylene glycol). They must be baseline separated from the TP-Eth peak.
-
Expectation: Ethylene glycol elutes near void volume (t0); Precursor chloride elutes after TP-Eth due to lack of -OH polarity.
-
-
Linearity: Prepare 5 levels from 50% to 150% of target concentration.
must be .[2] -
Robustness: Vary column temperature (
C) and pH ( units). The resolution between TP-Eth and nearest impurity must remain .
References
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine and its derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines. PubChem.[3][4] Retrieved from [Link]
Sources
Navigating the Fragmented Landscape: A Comparative Guide to the Mass Spectrometry of Fluorinated Pyridine Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical research, fluorinated pyridine alcohols represent a class of compounds with significant potential. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine atoms and a hydroxyl group on a pyridine scaffold, make them valuable building blocks for novel therapeutics and functional materials. Understanding the structural integrity and degradation pathways of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, comparative analysis of the fragmentation patterns of fluorinated pyridine alcohols under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), supported by established fragmentation principles.
The Decisive Choice: Ionization Technique
The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the ionization method employed. The choice between a "hard" ionization technique like EI and a "soft" one like ESI will dramatically alter the resulting mass spectrum, providing complementary information for structural elucidation.
-
Electron Ionization (EI): This technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M+•) that readily undergoes extensive fragmentation.[1] EI-MS is renowned for generating rich fragmentation patterns that provide a detailed fingerprint of the molecule's structure.[2] However, for some molecules, the molecular ion may be unstable and not observed in the spectrum.[3]
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[4] This method imparts less energy to the analyte molecule, typically resulting in the observation of the protonated molecule [M+H]+ with minimal fragmentation.[2][5] To induce fragmentation in ESI-MS, collision-induced dissociation (CID) is often employed in tandem mass spectrometry (MS/MS).
A Tale of Two Spectrums: (3-Fluoropyridin-2-yl)methanol as a Case Study
To illustrate the profound differences in fragmentation patterns, let us consider the hypothetical analysis of (3-fluoropyridin-2-yl)methanol under both EI-MS and ESI-MS/MS.
Experimental Protocols
Sample Preparation: A 1 mg/mL solution of (3-fluoropyridin-2-yl)methanol is prepared in methanol for both EI-MS and ESI-MS analysis. For ESI, the solution is further diluted to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid to promote protonation.
Electron Ionization Mass Spectrometry (EI-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source is used.
-
GC Conditions: A suitable capillary column (e.g., HP-5MS) is employed. The oven temperature is programmed to ensure the elution of the analyte.
-
MS Conditions: The ion source temperature is maintained at 230°C, and the electron energy is set to 70 eV. Mass spectra are recorded over a mass range of m/z 40-200.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source is utilized.
-
LC Conditions: A C18 reversed-phase column is used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
MS Conditions: The ESI source is operated in positive ion mode. The protonated molecule [M+H]+ is isolated in the first mass analyzer and subjected to collision-induced dissociation (CID) with argon in the collision cell. The resulting fragment ions are analyzed in the second mass analyzer.
Comparative Fragmentation Analysis
The following table summarizes the expected key fragment ions for (3-fluoropyridin-2-yl)methanol under EI and ESI-CID conditions.
| m/z | Proposed Fragment Ion | Ionization Technique | Proposed Fragmentation Pathway |
| 127 | [C6H6FNO]+• | EI | Molecular Ion |
| 126 | [C6H5FNO]+ | ESI | [M+H]+ |
| 98 | [C5H3FN]+• | EI | Loss of •CHO |
| 96 | [C6H5FN]+ | EI | Loss of •OH |
| 78 | [C5H4N]+ | EI | Loss of HF from m/z 98 |
| 70 | [C4H4N]+ | EI | Loss of CO from m/z 98 |
| 108 | [C6H5FN]+ | ESI-CID | Loss of H2O |
| 98 | [C5H3FN]+ | ESI-CID | Loss of CO from [M+H]+ followed by H rearrangement |
Mechanistic Insights into Fragmentation Pathways
The disparate fragmentation patterns observed under EI and ESI can be rationalized by considering the fundamental mechanisms of ion formation and decomposition.
Electron Ionization (EI) Fragmentation of (3-Fluoropyridin-2-yl)methanol
The high energy imparted during electron ionization leads to a cascade of fragmentation events, providing a wealth of structural information.
Workflow for EI Fragmentation Analysis
Caption: EI fragmentation workflow for (3-fluoropyridin-2-yl)methanol.
-
Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion at m/z 127.
-
Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond alpha to the oxygen atom.[6] For (3-fluoropyridin-2-yl)methanol, this would involve the loss of a formyl radical (•CHO), leading to the fragment at m/z 98.
-
Loss of a Hydroxyl Radical: Another characteristic fragmentation of alcohols is the loss of a hydroxyl radical (•OH), resulting in the formation of a cation at m/z 96.
-
Fragmentation of the Pyridine Ring: The fragment at m/z 98 can undergo further fragmentation. The loss of hydrogen fluoride (HF) is a common fragmentation pathway for fluorinated aromatic compounds, leading to an ion at m/z 78. Alternatively, the loss of carbon monoxide (CO) can occur, yielding a fragment at m/z 70.
Electrospray Ionization (ESI) Fragmentation of (3-Fluoropyridin-2-yl)methanol
In ESI, the gentle ionization process primarily forms the protonated molecule [M+H]+ at m/z 126. Fragmentation is then induced via CID.
Workflow for ESI-CID Fragmentation Analysis
Caption: ESI-CID fragmentation workflow for (3-fluoropyridin-2-yl)methanol.
-
Formation of the Protonated Molecule: The analysis begins with the formation of the [M+H]+ ion at m/z 126 in the ESI source.
-
Loss of Water: A characteristic fragmentation for protonated alcohols upon CID is the neutral loss of a water molecule (18 Da), leading to the formation of a carbocation at m/z 108.[6]
-
Rearrangement and Loss of Carbon Monoxide: A more complex fragmentation pathway can involve the loss of carbon monoxide (CO) from the protonated molecule, accompanied by a hydrogen rearrangement, to yield a fragment at m/z 98.
Conclusion: A Symbiotic Approach to Structural Elucidation
The comparative analysis of EI and ESI mass spectra provides a powerful and comprehensive approach to the structural characterization of fluorinated pyridine alcohols. The extensive fragmentation observed in EI-MS offers a detailed fingerprint of the molecule, revealing key structural motifs and substituent positions. Conversely, the soft ionization of ESI-MS provides unambiguous determination of the molecular weight, while subsequent MS/MS experiments with CID can be used to probe specific fragmentation pathways in a controlled manner.
For researchers in drug development and chemical sciences, a thorough understanding of these complementary fragmentation patterns is not merely an academic exercise. It is a critical tool for confirming the identity of newly synthesized compounds, identifying metabolites, and investigating degradation products. By judiciously applying both hard and soft ionization techniques, scientists can navigate the complex landscape of mass spectral data to confidently elucidate the structures of these important molecules.
References
-
Kato, Y. (1974). The Mass Spectra of Heteroaromatics. III. Mass-Spectral Fragmentation of. CORE. Retrieved from [Link]
-
Guella, G., & D'Ambrosio, M. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-8. Retrieved from [Link]
-
Suárez, M., et al. (1999). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Journal of Mass Spectrometry, 34(1), 64-70. Retrieved from [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. NAVAL WEAPONS CENTER CHINA LAKE CA. Retrieved from [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. NAVAL WEAPONS CENTER CHINA LAKE CA. Retrieved from [Link]
-
ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Retrieved from [Link]
-
Li, Q., et al. (2005). Study on fragmentation regularity of 1,3-dimethyluracil cyclobutane dimmer by time-of-flight mass spectrometry. Chinese Journal of Chemistry, 23(2), 169-172. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]
-
T3DB. (n.d.). Mass Spectrum (Electron Ionization) (T3D0433). Retrieved from [Link]
-
LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
-
Burdon, J., et al. (2000). Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray Ionization in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray Ionization in Mass Spectrometry. Retrieved from [Link]
Sources
Comparing reactivity of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol vs non-fluorinated analogs
Topic: Comparing Reactivity of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol vs. Non-Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Fluorine Effect
In the optimization of lead compounds, the substitution of a hydrogen atom or methyl group with a trifluoromethyl (-CF₃) moiety is a high-impact tactic. This guide analyzes the specific case of This compound (hereafter referred to as TF-Py-Eth ) compared to its non-fluorinated analog, 2-(pyridin-2-yloxy)ethanol (H-Py-Eth ).
The introduction of the 3-CF₃ group is not merely a steric modification; it fundamentally alters the electronic landscape of the pyridine ring, drastically accelerating nucleophilic aromatic substitution (SₙAr) during synthesis while simultaneously reducing the basicity of the pyridine nitrogen and enhancing metabolic stability.
Electronic Structure & Physicochemical Properties
The 3-CF₃ group exerts a powerful electron-withdrawing effect (-I effect) on the pyridine ring. This creates a distinct reactivity profile compared to the electron-rich or neutral non-fluorinated analogs.[1]
| Property | TF-Py-Eth (3-CF₃) | H-Py-Eth (Non-Fluorinated) | Implication |
| Pyridine Nitrogen pKa | ~2.8 (Estimated) | 5.2 | TF-Py-Eth is significantly less basic; less likely to form salts or coordinate metals. |
| Ring Electron Density | Highly Deficient | Moderate | TF-Py-Eth is highly activated for SₙAr; the ether bond is potentially more labile to nucleophilic cleavage. |
| Lipophilicity (cLogP) | ~1.8 | ~0.6 | TF-Py-Eth has higher membrane permeability and hydrophobic binding potential. |
| Dipole Moment | Strong dipole toward CF₃ | Moderate | Affects solvation and binding orientation in active sites. |
Synthesis & Formation: SₙAr Kinetics
The most critical difference lies in the formation of the ether linkage via Nucleophilic Aromatic Substitution (SₙAr).
The Reaction
Precursor: 2-Chloro-3-(trifluoromethyl)pyridine vs. 2-Chloropyridine Nucleophile: Ethylene Glycol (in excess) Base: NaH or KOtBu
Kinetic Comparison
The 3-CF₃ group stabilizes the anionic Meisenheimer intermediate formed during the rate-determining step of the SₙAr reaction.
-
TF-Py-Eth Formation: Rapid. The -I effect of CF₃ at the ortho position to the leaving group (Cl) lowers the energy barrier of the transition state. Reaction often proceeds at lower temperatures (0°C to RT).
-
H-Py-Eth Formation: Sluggish. Requires higher temperatures (reflux) or stronger forcing conditions/catalysts to overcome the activation energy.
Experimental Protocol: Synthesis of TF-Py-Eth
Note: This protocol is designed for high purity and minimizes bis-substitution.
-
Setup: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere.
-
Solvent: Charge with anhydrous THF (50 mL).
-
Nucleophile: Add Ethylene Glycol (5.0 equiv, excess is critical to prevent dimerization).
-
Base: Cool to 0°C. Portion-wise add NaH (60% in oil, 1.2 equiv). Stir for 30 min until H₂ evolution ceases.
-
Substrate: Add 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv) dropwise as a solution in THF.
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS. (Expected completion: < 2 hours).
-
Contrast: The non-fluorinated analog typically requires heating to 80°C for 12+ hours.
-
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with water (3x) to remove excess glycol.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Reactivity of the Product
Once formed, the reactivity of the alcohol and the ether linkage diverges based on the electronic environment.
A. Ether Stability (The Linker)
-
TF-Py-Eth: The ether oxygen is attached to an electron-deficient ring. This makes the pyridyl group a better leaving group than in the non-fluorinated analog.
-
H-Py-Eth: Highly robust ether linkage. Resistant to nucleophilic attack.
B. Alcohol Functionality (The Handle)
The terminal hydroxyl group (-OH) is chemically equivalent in both, but the TF-Py-Eth alcohol is slightly more acidic due to the distant inductive effect, though this is negligible for most coupling reactions (Mitsunobu, Mesylation).
C. Metabolic Stability
-
TF-Py-Eth: The C3 position is blocked by CF₃, preventing oxidative metabolism (hydroxylation) at this site. The electron-deficient ring also deactivates the entire system against CYP450 oxidation.
-
H-Py-Eth: The pyridine ring is susceptible to N-oxidation and C-hydroxylation, leading to faster clearance.
Visualizations
Figure 1: Comparative Reaction Pathways
This diagram illustrates the kinetic advantage of the CF₃ group in stabilizing the transition state during synthesis.
Figure 2: Decision Matrix for Analog Selection
Use this logic flow to determine which analog suits your specific drug development needs.
References
-
Schlosser, M. (2006). "The 3-Trifluoromethylpyridine Moiety: A Versatile Building Block." Angewandte Chemie International Edition. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Bunnett, J. F. (1951). "Kinetics of Nucleophilic Substitution in Levelling Solvents." Chemical Reviews. [Link]
-
PubChem Compound Summary. (2024). "1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol."[4] National Library of Medicine. [Link]
Sources
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | C8H8F3NO | CID 49760380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol via X-ray Crystallography
Executive Summary
The Challenge: The synthesis of pyridine ethers via alkylation of 2-hydroxypyridines (or 2-pyridones) presents a classic ambident nucleophile problem. Reaction with 2-bromoethanol can yield two distinct regioisomers: the desired O-alkylated pyridine ether or the thermodynamically stable N-alkylated pyridone .
The Solution: While NMR spectroscopy provides insight, it often suffers from ambiguity due to the electron-withdrawing nature of the trifluoromethyl (
The Structural Conflict: O-Alkylation vs. N-Alkylation[1]
The core difficulty lies in the tautomeric nature of the starting material. The reaction of 3-(trifluoromethyl)pyridin-2-ol with an alkylating agent (2-bromoethanol) splits into two pathways.
Visualizing the Conflict
Figure 1: The divergent synthetic pathways. The presence of the
Comparative Analysis: NMR vs. SCXRD
Why is X-ray crystallography required? Below is a technical comparison of the validation confidence provided by standard NMR techniques versus SCXRD for this specific molecule.
| Feature | NMR (1H, 13C, 19F) | X-ray Crystallography (SCXRD) |
| Primary Evidence | Chemical Shift ( | Electron Density Map & Bond Lengths |
| Detection of C=O | Carbonyl carbon ( | Definitive. C=O bond length ( |
| Isomer Confidence | 85-90% .[1] Requires complex 2D experiments (HMBC/NOESY) to rule out N-alkylation. | 100% . Absolute configuration is determined directly. |
| Sample State | Solution (Solvent effects can shift tautomeric equilibrium). | Solid State (Fixed conformation). |
Experimental Protocol: Crystallization & Data Collection
To validate the structure, high-quality single crystals must be grown. The hydroxyethyl side chain provides an excellent handle for hydrogen bonding, facilitating crystallization.
Crystallization Strategy: Vapor Diffusion
Objective: Grow single crystals suitable for diffraction (
-
Solvent Selection: Dissolve 20 mg of the crude product in a minimal amount of Ethanol (EtOH) or Acetonitrile (MeCN) . These polar solvents solubilize the alcohol moiety.
-
Antisolvent: Use n-Hexane or Pentane .
-
Setup:
-
Place the saturated solution in a small inner vial (uncapped).
-
Place the inner vial inside a larger jar containing the antisolvent (Hexane).
-
Seal the outer jar tightly.
-
Mechanism:[1][2][3][4] Hexane vapor slowly diffuses into the ethanol solution, lowering solubility and forcing the molecule to organize into a crystal lattice.
-
-
Timeline: Leave undisturbed at
for 3-7 days.
Data Collection Parameters
-
Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Radiation Source:
-
Preferred:Cu K
( Å) . Copper radiation provides stronger diffraction for light-atom organic molecules, yielding higher resolution for the absolute structure assignment. -
Alternative: Mo K
( Å). Acceptable, but requires larger crystals.
-
-
Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration (ellipsoids), improving the precision of bond length measurements.
Validation Metrics & Results
The following metrics define a successful structural solution. When analyzing your .cif (Crystallographic Information File), ensure these values are met.
Quality Indicators (The "CheckCIF" Standard)
| Metric | Symbol | Target Value | Interpretation |
| R-Factor | < 0.05 (5%) | Indicates excellent agreement between the model and observed data. | |
| Weighted R | < 0.15 (15%) | A more sensitive measure of intensity fit; values above 0.20 suggest disorder. | |
| Goodness of Fit | 0.9 - 1.1 | Values far from 1.0 indicate incorrect weighting schemes or missed twinning. | |
| Resolution | < 0.84 Å | Required for IUCr publication standards. |
The "Smoking Gun": Bond Length Analysis
This is the critical step. You must extract the bond lengths around the C2 position of the pyridine ring.
-
Scenario A: The Target (O-Isomer)
-
C2–O(ether) Length: 1.34 – 1.37 Å (Typical single bond character attached to aromatic ring).
-
Ring C–C/C–N Lengths: Uniform aromatic delocalization (
1.38 – 1.40 Å). -
Geometry: The pyridine ring is planar.
-
-
Scenario B: The Alternative (N-Isomer)
-
C2=O(carbonyl) Length: 1.22 – 1.26 Å (Double bond character).
-
N1–C2 Length: Significantly longer single bond character (
1.40 Å). -
Geometry: Evidence of quinoid-like bond alternation in the ring.
-
Validation Logic Workflow
Figure 2: Decision tree for structural assignment based on crystallographic bond lengths.
Conclusion
For the molecule This compound , X-ray crystallography provides the only irrefutable proof of structure. While NMR can suggest the presence of the ether linkage, the steric and electronic influence of the 3-
By confirming a C2–O bond length of approximately 1.36 Å and observing full aromaticity in the pyridine ring, researchers can definitively validate the O-alkylated structure, ruling out the pyridone tautomer. This dataset serves as the primary identity document for the compound in regulatory and publication settings.
References
-
Grover, G. et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Link
-
Cambridge Crystallographic Data Centre (CCDC) . Guidance on CIF Validation and CheckCIF. Link
-
Allen, F. H. et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context for N vs O nucleophilicity). Link
Sources
- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Benzene - Wikipedia [en.wikipedia.org]
- 4. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]
Comparative Guide: IR Spectroscopy Characterization of Ether Linkages in Pyridine Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6]
In drug development, pyridine derivatives (e.g., proton pump inhibitors like Omeprazole, kinase inhibitors) frequently employ ether linkages to modulate lipophilicity and receptor binding. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural connectivity, Infrared (IR) Spectroscopy remains the superior technique for characterizing solid-state phenomena, specifically polymorphism and salt formation , which solution-phase NMR cannot detect.
This guide provides a technical comparison of IR against alternative analytical modalities, focusing on the specific challenge of resolving the C–O–C ether stretch (1000–1300 cm⁻¹) from the dominant pyridine ring vibrations (1400–1600 cm⁻¹) .
The Core Challenge: Vibrational Coupling
The characterization of ether linkages attached to pyridine rings is complicated by Fermi resonance and vibrational coupling. The electron-deficient nature of the pyridine ring pulls electron density from the ether oxygen, stiffening the C–O bond and shifting the asymmetric stretching frequency ($ \nu_{as} $) to higher wavenumbers compared to standard phenyl ethers.
Comparative Analysis: IR vs. NMR vs. Raman
The following table objectively compares IR spectroscopy against its primary alternatives for this specific application.
| Feature | FT-IR (ATR) | Solution NMR (¹H/¹³C) | Raman Spectroscopy |
| Primary Utility | Solid-state characterization (Polymorphs, Co-crystals), Functional group ID. | Structural elucidation (Connectivity, exact atom mapping). | Symmetric backbone analysis , aqueous samples. |
| Ether Detection | High Sensitivity to Dipole change (Asym C–O–C stretch is strong). | Indirect detection via adjacent protons/carbons. | Low Sensitivity to dipole-driven C–O–C stretch (Raman is polarizability-driven). |
| Pyridine Overlap | High: Ring breathing modes interfere with symmetric ether stretch (~1000 cm⁻¹). | None: Distinct chemical shifts for ring vs. alkyl protons. | Moderate: Ring modes are very strong; ether modes are weak. |
| Sample State | Solid (preferred) or Liquid. | Liquid (Solution) only. | Solid or Liquid.[1] |
| Throughput | High (< 2 min/sample). | Low (10–30 min/sample). | High (< 2 min/sample). |
| Cost/Maintenance | Low (Benchtop). | Very High (Cryogens). | Moderate (Laser maintenance). |
Decision Matrix: When to Use Which?
Figure 1: Analytical decision matrix for selecting the appropriate modality based on development stage.
Theoretical Framework: Spectral Assignments[8][9]
To accurately interpret the spectrum, one must distinguish the ether signals from the pyridine "fingerprint."
The "Pyridine Shift" Effect
In standard alkyl-aryl ethers (e.g., anisole), the $ \nu_{as}(C-O-C) $ appears at 1250 cm⁻¹ . However, in pyridine derivatives (e.g., 2-methoxypyridine), the nitrogen atom withdraws electron density via the
-
Consequence: The aryl-oxygen bond acquires partial double-bond character.
-
Result: The band often shifts to 1260–1280 cm⁻¹ and intensifies.
Key Frequency Table
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Interference Source |
| Ether Asym. Stretch ($ \nu_{as} $) | 1260 – 1300 | Strong | C–N stretch (aromatic amine) |
| Ether Sym. Stretch ($ \nu_{s} $) | 1020 – 1050 | Medium | Pyridine Ring Breathing (~990-1000) |
| Pyridine Ring (C=N) | 1580 – 1600 | Variable | Amide I (if present) |
| Pyridine Ring (C=C) | 1430 – 1480 | Strong | CH₂ Scissoring |
| C–H Bend (Alkoxy) | 1380 – 1400 | Weak | Methyl group modes |
Experimental Protocol: Self-Validating ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR) to eliminate the hygroscopic errors common with KBr pellets (pyridine derivatives are often hygroscopic).
Equipment & Reagents
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Detector: DTGS (Standard) or MCT (High sensitivity for trace analysis).
-
Crystal: Diamond ATR (chemically resistant to basic pyridines).
-
Validation Standard: 2-Methoxypyridine (CAS: 1628-89-3) [Reference 1].
Step-by-Step Methodology
-
System Validation (The "Self-Check"):
-
Clean the crystal with isopropanol.
-
Collect a background spectrum (air).
-
Run the Standard: Place one drop of 2-Methoxypyridine on the crystal.
-
Verify: Confirm the presence of the doublet at 1280 cm⁻¹ and 1305 cm⁻¹ (characteristic of the 2-methoxy-N-heterocycle system) before proceeding with unknown samples.
-
-
Sample Preparation (Solid State):
-
Do not grind the sample if analyzing for polymorphism (grinding can induce phase transition).
-
Place ~5 mg of the solid directly onto the diamond crystal.
-
Apply pressure using the anvil until the force gauge reads 80–100 (instrument specific units) to ensure intimate contact.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving overlapping bands).
-
Scans: 32 scans (Screening) or 64 scans (Publication quality).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing:
-
Apply ATR Correction (essential because penetration depth varies with wavelength).
-
Normalize the baseline at 2500 cm⁻¹ (region free of absorptions).
-
Data Interpretation Workflow
Use the following logic flow to confirm the ether linkage presence and rule out false positives from the pyridine ring.
Figure 2: Logic flow for spectral assignment of ether linkages in pyridine systems.
Critical Troubleshooting (The "Gotchas")
-
The 1000 cm⁻¹ Trap: A strong band at exactly 990–1000 cm⁻¹ is likely the pyridine ring breathing mode , not the symmetric ether stretch. The ether stretch usually appears slightly higher (1020–1050 cm⁻¹).
-
Polymorph Warning: If you see band splitting (doublets) in the 1200–1300 cm⁻¹ region that was not present in solution-phase data, you are likely observing crystal packing effects (Davydov splitting), indicating a specific polymorph [Reference 2].
References
-
National Institute of Standards and Technology (NIST). Pyridine, 2-methoxy- Infrared Spectrum.[2][3][4] NIST Chemistry WebBook, SRD 69.[3][4][5] [Link]
-
Brittain, H. G. (2009). Vibrational Spectroscopy of Pharmaceutical Solids.[6] In Polymorphism in Pharmaceutical Solids. Informa Healthcare. (General reference for solid-state splitting effects).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for aryl ether shifts).
- Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Sources
A Comparative Bioassay Analysis of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol Derivatives and Analogs as Potent Anticancer Agents
In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone scaffold, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, often leading to improved pharmacological profiles.[3][4] This guide provides a comparative analysis of the bioassay results of key 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol derivatives and structurally related analogs, offering insights into their potential as anticancer therapeutics.
Introduction to the Core Scaffold and Rationale for Derivatization
The core structure, this compound, combines the biologically active pyridine ring with a flexible oxyethan-1-ol side chain, a common feature in many pharmacologically active compounds. The trifluoromethyl group at the 3-position of the pyridine ring is a strong electron-withdrawing group, which can influence the molecule's interaction with biological targets.[4] Derivatization of this core scaffold aims to explore the structure-activity relationships (SAR) by modifying various positions to enhance potency and selectivity against cancer cell lines.
This guide will focus on comparing the in vitro antiproliferative activities of derivatives against a panel of human cancer cell lines, drawing upon data from studies on analogous compounds to build a comprehensive picture. The primary bioassay discussed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[5]
Comparative In Vitro Antiproliferative Activity
The anticancer potential of novel pyridine derivatives is typically evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for representative pyridine derivatives, providing a basis for comparing their cytotoxic effects. Lower IC₅₀ values indicate greater potency.
Table 1: Antiproliferative Activity of Pyridine Derivatives Against Various Cancer Cell Lines (IC₅₀ in µM)
| Compound ID | Derivative Class | Huh-7 (Liver) | A549 (Lung) | MCF-7 (Breast) | Reference Compound |
| 3b | Pyridine Heterocyclic Hybrid | 6.54 | 15.54 | 6.13 | Taxol (6.68, 38.05, 12.32) |
| 5a | Pyridine Heterocyclic Hybrid | - | - | - | Taxol |
| 5b | Pyridine Heterocyclic Hybrid | - | - | - | Taxol |
| 12 | Pyridine-Based PIM-1 Kinase Inhibitor | 6.6 (HepG2) | - | 0.5 | Doxorubicin (2.48, 2.14) |
| 7c | 2-(bipyridin-2-yloxy)acetohydrazide derivative | - | - | 0.6 | Doxorubicin (1.6) |
Note: Data is compiled from multiple sources to illustrate the activity of different pyridine scaffolds. Direct comparison should be made with caution due to variations in experimental conditions.[5][6]
Analysis of Structure-Activity Relationships (SAR):
The data suggests that modifications to the pyridine core can lead to significant variations in anticancer activity. For instance, certain pyridine heterocyclic hybrids have demonstrated superior antiproliferative activities compared to the standard drug, Taxol.[1] Specifically, compound 3b showed potent activity against Huh-7 and MCF-7 cell lines, with IC₅₀ values of 6.54 µM and 6.13 µM, respectively.
Furthermore, the introduction of different substituents can target specific cellular pathways. For example, some pyridine-based compounds have been identified as potent PIM-1 kinase inhibitors, with compound 12 exhibiting a remarkable IC₅₀ of 0.5 µM against the MCF-7 breast cancer cell line.[5] This highlights the importance of rational drug design in developing targeted cancer therapies. Derivatives of 2-(bipyridin-2-yloxy)acetohydrazide have also shown promising cytotoxic effects, with compound 7c being more potent than the reference drug doxorubicin against MCF-7 cells.[6]
The presence of a trifluoromethyl group is often associated with enhanced biological activity. Studies on trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines.[3] This is attributed to the unique physicochemical properties conferred by the trifluoromethyl moiety, including increased lipophilicity and metabolic stability.[4]
Experimental Methodologies: A Closer Look
To ensure the trustworthiness and reproducibility of the bioassay results, it is crucial to follow standardized experimental protocols. The following section details the methodology for the widely used MTT assay for assessing cell viability.
MTT Assay for Cell Proliferation
The MTT assay is a quantitative colorimetric method used to determine the viability of cells in response to a test compound. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, Huh-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro evaluation of the antiproliferative activity of novel compounds.
Caption: Workflow for MTT-based cell viability assay.
Mechanistic Insights and Future Directions
While in vitro cytotoxicity assays provide valuable information on the antiproliferative potential of novel compounds, further studies are required to elucidate their mechanisms of action. For instance, some potent pyridine derivatives have been shown to induce apoptosis and arrest the cell cycle at specific phases.[5] Compound 12 , a PIM-1 kinase inhibitor, was found to significantly increase the population of apoptotic cells and cause cell cycle arrest at the S-phase in MCF-7 cells.[5]
Future research should focus on:
-
Target Identification: Identifying the specific molecular targets of the most potent compounds.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
SAR Expansion: Synthesizing and testing a broader range of derivatives to further refine the structure-activity relationships.
Conclusion
The comparative analysis of bioassay results for this compound derivatives and their analogs reveals a promising class of compounds with significant anticancer potential. The strategic incorporation of the trifluoromethyl group and other modifications to the pyridine scaffold can lead to potent and selective inhibitors of cancer cell proliferation. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the discovery of novel pyridine-based anticancer agents.
References
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC. (2023-05-24).
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC. (2023-11-27).
- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - ResearchG
- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Deriv
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. (2022-12-02).
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC.
- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas - MDPI.
- Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2 - PMC. (2020-06-02).
- Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities - ResearchG
- Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025-12-30).
- In vitro antiproliferative activity against selected cancer cell lines.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity QC for Pyridine-Ether Intermediates: A Comparative Analysis of Reference Standards
Executive Summary: The "Hidden" Risks in Fluorinated Intermediates
In the synthesis of high-value agrochemicals (e.g., Fluroxypyr derivatives) and fluorinated kinase inhibitors, the intermediate 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol (hereafter TP-Ether ) represents a critical quality checkpoint.
The electron-withdrawing nature of the trifluoromethyl (
This guide compares the three tiers of reference materials available for TP-Ether quality control. It argues that while Reagent Grade materials are chemically sufficient for synthesis, they are analytically hazardous for quantitative assay assignment without rigorous qualification.
Comparative Matrix: Selecting the Right Standard
The choice of reference standard dictates the validity of your HPLC assay and impurity profiling. The following matrix contrasts the three available grades based on regulatory compliance and technical risk.
Table 1: Reference Standard Performance Matrix
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Qualified Working Standard (In-House) | Tier 3: Commercial Reagent Grade |
| Primary Use | Method Validation, Release Testing (GMP) | Routine QC, In-process Control (IPC) | Synthesis Starting Material |
| Traceability | SI-Traceable (NIST/BIPM) via qNMR balance | Traceable to Tier 1 CRM | Vendor CoA (often unverified) |
| Assay Method | Mass Balance ( | HPLC vs. CRM (External Standard) | Area % (often overestimates purity) |
| Water Content | Measured (Karl Fischer) & Factorized | Measured (KF) | Often Ignored (Hygroscopic risk) |
| Uncertainty | Explicitly calculated ( | Calculated from CRM propagation | Unknown |
| Cost / mg | High ( | Low ($) | Negligible (¢) |
| Risk Profile | Low: Defensible in audits.[1] | Medium: Requires robust stability data. | High: "Roof Effect" hides impurities. |
Technical Deep Dive: The Analytical Challenges
The "Invisible" Impurity Trap
Commercial reagent grade TP-Ether is often synthesized via the nucleophilic aromatic substitution of 2-chloro-3-(trifluoromethyl)pyridine with ethylene glycol.
-
The Trap: If the reaction is pushed too hard, or if the stoichiometry is off, bis-substitution can occur (one ethylene glycol molecule reacting with two pyridine rings), or regioisomers (4-trifluoromethyl analogs) may persist if the starting material was impure.
-
Detection: These impurities often co-elute with the main peak in standard C18 gradients unless specific mobile phase modifiers are used.
The Hygroscopicity Factor
The terminal hydroxyl group on the ethyl chain makes TP-Ether hygroscopic.
-
Reagent Grade Failure: A bottle of reagent grade material opened multiple times can absorb 0.5% - 2.0% water. If you use this as a standard assuming 100% purity (or even 98%), your assay results for production batches will be artificially low , leading to false batch failures.
-
The Fix: Reference standards must be stored in desiccators and equilibrated to room temperature before weighing.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, we do not rely on vendor promises. We use a Self-Validating Qualification Protocol .
Protocol A: The "Gold Standard" Qualification (qNMR)
Use this protocol to upgrade a "Reagent Grade" sample to a "Working Standard."
Objective: Determine absolute purity without relying on a chromatographic reference.
Reagents:
-
Analyte: TP-Ether (approx. 20 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over
.-
Why Maleic Acid? It has a singlet at
6.3 ppm, distinct from the pyridine aromatic region ( 7.0–8.5 ppm) and the ethyl chain ( 3.5–4.5 ppm).
-
-
Solvent: DMSO-
(prevents exchange of OH protons).
Procedure:
-
Weighing: Accurately weigh (
mg) the TP-Ether ( ) and the Internal Standard ( ) into the same vial. -
Dissolution: Add 0.7 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse angle:
[2] -
Relaxation delay (
): 60 seconds (Critical: for fluorinated aromatics can be long). -
Scans: 64.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass.[3]
Protocol B: HPLC Purity & Impurity Profiling
Use this method for routine batch release against the qualified standard.
System: HPLC with PDA (Photodiode Array).
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm),
-
A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
B: Acetonitrile. Gradient: 5% B to 90% B over 15 minutes. Flow: 1.0 mL/mL. Detection: 260 nm (Pyridine
transition).
Critical Control Point: Inject the Hydrolysis Impurity Marker (3-(trifluoromethyl)pyridin-2-ol). It should elute before the TP-Ether due to the phenolic hydroxyl group's acidity. If these peaks merge, the method is invalid.
Visualization: Logic & Workflow
Diagram 1: Impurity Fate Mapping
This diagram illustrates where impurities originate during the synthesis of the Reference Standard candidate.
Caption: Figure 1: Impurity Fate Map. The synthesis of TP-Ether carries risks of hydrolysis (Impurity A) and dimerization (Impurity B), necessitating specific HPLC separation capabilities.[1]
Diagram 2: The Qualification Workflow (Tier 3 to Tier 2)
How to turn a commercial reagent into a valid working standard.
Caption: Figure 2: Qualification Workflow. A rigorous path to convert raw material into a Qualified Working Standard using orthogonal analytical techniques.
References
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5][6][7] (2000).[5][6] Retrieved from [Link]
-
International Council for Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).[1] Retrieved from [Link]
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. (2020).[8] Retrieved from [Link]
Sources
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- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. jelsciences.com [jelsciences.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Introduction: Beyond the Product - A Commitment to Safety and Environmental Stewardship
In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount, not only for ensuring the safety of our personnel but also for protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol. As a fluorinated heterocyclic compound, this molecule requires specific handling procedures rooted in a thorough understanding of its potential hazards. This document is designed to empower you, my fellow researchers, to manage this chemical with the highest degree of scientific integrity and safety.
Part 1: Hazard Assessment & Risk Mitigation
Before any disposal procedure can be initiated, a comprehensive understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile by examining structurally similar compounds containing the trifluoromethylpyridine moiety. This approach, known as "read-across," is a scientifically valid method for assessing potential risks in the absence of direct data[1].
Compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine and various fluorinated pyridines consistently exhibit several key hazards:
-
Skin and Eye Irritation: Many pyridine derivatives are known to cause skin irritation and serious eye damage[2][3][4].
-
Acute Toxicity: Harmful if swallowed or inhaled is a common warning for this class of chemicals[2][5][6].
-
Environmental Hazards: Fluorinated organic compounds can be persistent in the environment. It is crucial to prevent their release into waterways and soil[6][7].
The trifluoromethyl (CF3) group, due to its strong electron-withdrawing nature, can influence the molecule's reactivity and toxicity[1][8]. Therefore, it is prudent to treat this compound with a high degree of caution.
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Category | Inferred Risk Based on Structural Analogs | Recommended Precautionary Statements |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[2][6] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[2][3][9] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |
| Serious Eye Damage/Irritation | Category 1 or 2A: Causes serious eye damage/irritation[3][11] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |
| Respiratory Irritation | Possible: May cause respiratory irritation[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][13] |
| Aquatic Hazard | Potential for long-term adverse effects[6][14] | P273: Avoid release to the environment. Do not let product enter drains. |
Part 2: Operational Protocol for Disposal
This section provides a step-by-step methodology for the safe handling and disposal of this compound. The causality behind each step is explained to ensure a self-validating and robust safety system.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[12].
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles[12].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or suit should be used[12].
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted inside a certified chemical fume hood to prevent inhalation of vapors[15].
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Never mix chemical waste streams unless you are certain of their compatibility. Improper mixing can lead to violent reactions, gas evolution, or the formation of more hazardous substances.
-
Obtain a Designated Waste Container: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Labeling is Critical: The container must be clearly labeled as "Hazardous Waste" and must list all contents, including the full chemical name: "this compound". Attach a completed dangerous waste label as soon as the first drop of waste is added[15].
-
Pure vs. Contaminated Waste:
-
Unused or Pure Product: Collect the pure chemical in its designated waste container.
-
Contaminated Materials: Any materials used to clean up spills (e.g., vermiculite, sand), disposable labware, or contaminated gloves must be collected in a separate, clearly labeled solid waste container. Do not mix them with liquid waste[16].
-
Step 3: Spill Management - A Plan for the Unexpected
Accidents happen. A clear and practiced spill response plan is essential for mitigating risks.
-
Evacuate and Alert: If a spill occurs, alert others in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office immediately[15][16].
-
Contain the Spill: For small spills within a fume hood, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Clean and Decontaminate:
Step 4: Final Disposal - Partnering with Professionals
The final step is to transfer the collected waste to a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or in regular trash[16].
-
Storage Pending Disposal: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents[15][17].
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is handled and disposed of in full compliance with all local, state, and federal regulations[2][6][17].
Part 3: Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process, the following workflow diagram has been created.
Sources
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- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Unseen: A Guide to Safely Handling 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. While the potential for groundbreaking discoveries is immense, so too is the responsibility to ensure the safety of the researchers and scientists at the forefront of this innovation. This guide provides essential, immediate safety and logistical information for handling 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol, a compound for which specific safety data may not be readily available. By extrapolating from data on structurally similar compounds, we can establish a robust framework for its safe management in the laboratory.
Understanding the Risks: A Proactive Approach to Safety
Given the structure of this compound, which contains a trifluoromethyl group and a pyridine ring, it is prudent to anticipate potential hazards. Similar compounds are known to be harmful if swallowed, come into contact with the skin, or are inhaled.[1] They can also cause irritation to the skin, eyes, and respiratory system.[1][2][3] The toxicological properties of this specific molecule have likely not been fully investigated, demanding a cautious and comprehensive approach to personal protection.[4]
Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on established safety protocols for halogenated pyridines and other trifluoromethyl-containing reagents.
Eye and Face Protection: Your First Line of Defense
Direct contact with chemical splashes can cause serious eye damage.[5]
-
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Enhanced Protection: For procedures with a higher risk of splashing, a face shield should be used in conjunction with safety goggles.[2]
Skin and Body Protection: A Barrier Against Contamination
Preventing skin exposure is paramount, as many related compounds can be absorbed through the skin or cause irritation.[1]
-
Gloves: Handle with chemical-resistant gloves that have been inspected for integrity before use.[2] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2]
-
Protective Clothing: A complete suit protecting against chemicals or a standard laboratory coat should be worn.[2] Ensure clothing provides full coverage of the arms.
-
Footwear: Sturdy, closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: Safeguarding Against Inhalation
Inhalation of vapors or aerosols can be a primary route of exposure.
-
Engineering Controls: The primary method for controlling airborne contaminants is to work within a properly functioning chemical fume hood.[6]
-
Respirators: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4]
Operational Plan: From Preparation to Disposal
A systematic approach to handling, from initial preparation to final disposal, is essential for maintaining a safe laboratory environment.
Engineering Controls and Emergency Preparedness
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][4]
Step-by-Step PPE Protocol
The following workflow outlines the critical steps for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Disposal Plan: Responsible Waste Management
Due to its chemical structure as a halogenated organic compound, this compound and any materials contaminated with it should be treated as hazardous waste.[7]
-
Waste Segregation: Do not mix with other waste streams.[5] Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: The recommended disposal method for pyridine-containing waste is incineration at a licensed facility.[8] All disposal activities must be in strict accordance with local, state, and federal regulations.[5]
Summary of Personal Protective Equipment
| Protection Level | Equipment | Specifications |
| Eye/Face | Safety Goggles or Glasses | Conforming to OSHA 29 CFR 1910.133 or EN166[1][4] |
| Face Shield | To be used with goggles for splash hazards[2] | |
| Skin/Body | Chemical-Resistant Gloves | Inspected before use[2] |
| Protective Clothing | Laboratory coat or chemical-resistant suit[2] | |
| Respiratory | Respirator (as needed) | NIOSH/MSHA or EN 149 approved[1] |
This guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. By maintaining a culture of safety and vigilance, we can continue to push the boundaries of scientific discovery while ensuring the well-being of all laboratory personnel.
References
- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
- Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine. Benchchem.
- SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethyl)pyridine. TCI Chemicals.
- SAFETY DATA SHEET - 2-chloro-4-methoxy-5-(trifluoromethyl)pyridine. Indagoo Research Chemicals.
- SAFETY DATA SHEET - 2-(Chloromethyl)-3-methyl-4-(2,2,2- trifluoroethoxy)pyridine hydrochloride. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-(Difluoromethyl)pyridine. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY DATA SHEET - 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol. Fisher Scientific.
- Proper disposal of chemicals. Sciencemadness Wiki.
- SAFETY DATA SHEET - 2-(Trifluoromethyl)pyridine, 97%. Fisher Scientific.
- PRODUCTION, IMPORT, USE, AND DISPOSAL. ATSDR.
- Personal protective equipment when handling plant protection products. BVL.
- Appendix A: Disposal Procedures by Chemical. UW-La Crosse.
- Standard Operating Procedure for Pyridine.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
